Z-D-Dap(boc)-OL
Description
BenchChem offers high-quality Z-D-Dap(boc)-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-D-Dap(boc)-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYGVUNFLKWGQH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Z-D-Dap(boc)-OL in Enzyme Inhibition
The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of Z-D-Dap(boc)-OL (Benzyloxycarbonyl-D-2,3-diaminopropionic acid (Boc)-ol).
This analysis treats the compound both as a direct transition-state analog (peptide alcohol) and as the critical pharmacophore precursor for potent peptide aldehyde inhibitors targeting bacterial cell wall enzymes and serine proteases.
Executive Summary
Z-D-Dap(boc)-OL is a protected amino alcohol derivative used primarily in the development of protease inhibitors and peptidomimetics. Its biological activity is governed by two distinct mechanisms:[1]
-
Direct Inhibition (Transition State Mimicry): The C-terminal alcohol (-OL) mimics the tetrahedral intermediate formed during peptide bond hydrolysis, binding non-covalently to the active site of aspartyl or serine proteases.
-
Warhead Precursor (Synthetic Pharmacophore): It serves as the reduced precursor to Z-D-Dap(boc)-al (peptide aldehyde), a potent reversible covalent inhibitor. The D-stereochemistry and diaminopropionic acid (Dap) side chain specifically target bacterial enzymes (e.g., DD-transpeptidases, D-Ala-D-Ala ligase) and trypsin-like serine proteases.
Chemical Identity & Structural Pharmacology
The efficacy of Z-D-Dap(boc)-OL is encoded in its four structural domains, each serving a specific pharmacological function within the enzyme active site.
| Structural Domain | Chemical Component | Pharmacological Function |
| N-Terminus Cap | Z- (Cbz) (Benzyloxycarbonyl) | Hydrophobic Anchor: Occupies the S2/S3 subsite of the enzyme, providing binding energy via Van der Waals interactions. |
| Chiral Scaffold | D-Dap (D-2,3-Diaminopropionic acid) | Selectivity Filter: The D-configuration resists hydrolysis by mammalian L-proteases and specifically targets bacterial enzymes or stereoselective pockets. The shorter side chain (vs. Lysine) fits restricted S1 pockets. |
| Side Chain | (boc) (tert-Butyloxycarbonyl) | Electrostatic Modulator: Masks the |
| C-Terminus | -OL (Alcohol/Hydroxyl) | Transition State Isostere: Mimics the tetrahedral transition state of the amide bond hydrolysis but cannot be cleaved. |
Mechanism of Action: The Dual Pathway
Pathway A: Direct Inhibition via Transition State Mimicry
In this mechanism, Z-D-Dap(boc)-OL acts as a competitive inhibitor . Unlike a substrate, the C-terminal alcohol cannot be hydrolyzed.
-
Recognition: The Z-group and Boc-side chain guide the molecule into the enzyme's substrate-binding groove.
-
Binding: The C-terminal hydroxyl group (-OH) binds in the catalytic center.
-
Serine Proteases: The -OH interacts with the Oxyanion Hole (backbone amides of Gly193/Ser195 in chymotrypsin numbering), displacing the "catalytic water" molecule. It does not form a covalent ester with the catalytic Serine, preventing the formation of the acyl-enzyme intermediate.
-
Aspartyl Proteases: The -OH coordinates with the two catalytic aspartic acid residues, mimicking the hydration of the peptide bond.
-
Pathway B: Precursor to Covalent Inhibition (Aldehyde Formation)
Researchers often oxidize Z-D-Dap(boc)-OL to Z-D-Dap(boc)-H (Aldehyde) . The mechanism of the resulting aldehyde is reversible covalent inhibition .
-
Nucleophilic Attack: The catalytic Serine hydroxyl attacks the carbonyl carbon of the aldehyde.[2]
-
Hemiacetal Formation: This forms a stable tetrahedral hemiacetal adduct, which resembles the transition state of substrate hydrolysis.
-
Inhibition: The enzyme is "locked" in this state. Unlike an amide substrate, the hemiacetal cannot collapse to release a leaving group, effectively shutting down the enzyme.
Visualization: Mechanism of Interaction
The following diagram illustrates the interaction logic for both the Alcohol (Direct) and Aldehyde (Derived) forms.
Caption: Dual mechanistic pathway showing Z-D-Dap(boc)-OL as both a direct weak inhibitor and a precursor to the potent hemiacetal-forming aldehyde inhibitor.
Experimental Validation Protocols
To validate the mechanism of action, the following self-validating protocols are recommended.
Protocol A: Determination of IC50 (Inhibition Potency)
Objective: Quantify the inhibitory potential of Z-D-Dap(boc)-OL against a model serine protease (e.g., Trypsin or a bacterial DD-peptidase).
-
Reagent Preparation:
-
Enzyme Stock: 100 nM Trypsin in 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2.
-
Substrate: Chromogenic substrate (e.g., Z-Arg-pNA) at
concentration. -
Inhibitor: Dissolve Z-D-Dap(boc)-OL in DMSO. Prepare serial dilutions (0.1
M to 1000 M).
-
-
Assay Workflow:
-
Add 10
L Inhibitor dilution to 96-well plate. -
Add 80
L Enzyme buffer. Incubate 15 min at 25°C (allows equilibrium binding). -
Add 10
L Substrate to initiate reaction.
-
-
Measurement:
-
Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
-
-
Data Analysis:
-
Calculate initial velocity (
) for each concentration. -
Plot
vs. log[Inhibitor]. -
Fit to the sigmoidal dose-response equation to determine IC50.
-
Validation Check: If IC50 > 100
M, the alcohol is a weak inhibitor (typical for -OL). If oxidizing to -CHO, IC50 should drop to nM range.
-
Protocol B: Synthesis of the Aldehyde Warhead (Dess-Martin Oxidation)
Objective: Convert the precursor -OL to the active -CHO inhibitor for high-potency assays.
-
Reaction: Dissolve Z-D-Dap(boc)-OL (1 eq) in dry DCM.
-
Oxidation: Add Dess-Martin Periodinane (1.2 eq). Stir at RT for 1-2 hours.
-
Quench: Add saturated
/ (1:1). -
Extraction: Extract with DCM, wash with brine, dry over
. -
Validation: Confirm conversion via TLC (shift in Rf) and
-NMR (appearance of aldehyde proton at ~9.5 ppm).
Applications in Drug Development[3]
Z-D-Dap(boc)-OL is particularly valuable in Antimicrobial Resistance (AMR) research.
-
Bacterial Cell Wall Targets: The D-Dap motif is a structural analog of D-Alanine and meso-Dap, key components of bacterial peptidoglycan.
-
Target Enzymes:
-
Mur Ligases (MurC-MurF): Enzymes involved in cytoplasmic peptidoglycan synthesis.
-
PBP (Penicillin Binding Proteins): Serine proteases that cross-link the cell wall.
-
-
Strategy: The (boc) group can be removed (deprotected) to yield a free amine, which mimics the positively charged side chain of Lysine or meso-Dap, increasing affinity for the bacterial active site.
Workflow: From Intermediate to Lead Compound
Caption: Synthetic workflow transforming Z-D-Dap(boc)-OL into a targeted antimicrobial lead compound.
References
-
BenchChem. (n.d.). Boc-L-Dap(N3)-OHCHA Biological Activity and Mechanism*. Retrieved from
-
National Institutes of Health (NIH). (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from
-
American Chemical Society (ACS). (1999). Mechanism of action of serine proteases: tetrahedral intermediate and concerted proton transfer. Biochemistry. Retrieved from
-
Sigma-Aldrich. (n.d.). Boc-Dap(Z)-OH Product Information and Specifications. Retrieved from
-
ChemicalBook. (n.d.). Z-D-DAP(BOC)-OL Chemical Properties and Suppliers. Retrieved from
Sources
An In-depth Technical Guide to Z-D-Dap(boc)-OL for the Design of Next-Generation Antimicrobial Peptides
Preamble: The Imperative for Innovation in an Era of Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, compelling a paradigm shift in the development of anti-infective therapeutics. Natural antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics, largely due to their broad-spectrum activity and unique membrane-disruptive mechanisms that are less prone to developing resistance.[1] However, the clinical translation of natural AMPs is often hampered by inherent limitations, including susceptibility to proteolytic degradation and potential cytotoxicity.[2][3]
This guide delves into a strategic solution: the incorporation of non-proteinogenic amino acids to engineer synthetic peptidomimetics with enhanced stability and bioactivity.[2][4][5] Specifically, we will provide an in-depth exploration of Z-D-Dap(boc)-OL , a versatile chiral building block, and its application in the rational design of potent, stable, and cell-selective antimicrobial peptides. This document is intended for researchers, chemists, and drug development professionals dedicated to pioneering novel solutions in the fight against infectious diseases.
Section 1: The Core Building Block: Understanding Z-D-Dap(boc)-OL
Z-D-Dap(boc)-OL, or (R)-2-(Z-Amino)-3-(Boc-amino)-1-propanol, is a derivative of D-diaminopropionic acid (D-Dap). It is not a standard amino acid but a chiral amino alcohol, a feature that imparts unique conformational properties to a peptide backbone. Its structure is distinguished by three key components: a primary alcohol, and two amino groups protected by orthogonal protecting groups—Carbobenzyloxy (Z) and tert-butyloxycarbonyl (Boc).[6]
This orthogonal protection scheme is the cornerstone of its utility. The Boc group can be selectively removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) while the Z group remains intact, and vice-versa (the Z group is typically removed by hydrogenolysis).[7][8] This allows for precise, site-specific modification of the peptide, a critical requirement for constructing complex architectures.
Table 1: Physicochemical Properties of Z-D-Dap(boc)-OL
| Property | Value | Source(s) |
| Synonyms | (R)-Nα-Z-Nβ-Boc-2,3-diaminopropan-1-ol, (R)-2-(Z-Amino)-3-(Boc-amino)-1-propanol | [6] |
| CAS Number | 412015-69-1 | [6] |
| Molecular Formula | C₁₆H₂₄N₂O₅ | [6] |
| Molecular Weight | 324.4 g/mol | [6] |
| Appearance | White crystalline powder | [6] |
| Purity | ≥ 99% (HPLC) | [6] |
| Storage | 0 - 8 °C | [6] |
The Rationale for Selection: Causality Behind the Choice
The decision to incorporate Z-D-Dap(boc)-OL into an AMP design is driven by several strategic advantages:
-
Enhanced Cationicity: Upon removal of the Boc protecting group, the side chain presents a primary amine. At physiological pH, this amine is protonated, adding a positive charge to the peptide. This increased cationicity is fundamental for the initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids), a critical first step in the antimicrobial mechanism of action.[9]
-
Structural Scaffolding: As an amino alcohol, its incorporation at the C-terminus of a peptide chain results in a peptide alcohol, which can alter solubility and resistance to certain carboxypeptidases. When used internally, it can introduce a "kink" or unique turn in the peptide's secondary structure, potentially optimizing the spatial arrangement of hydrophobic and cationic residues for membrane interaction.
-
Improved Proteolytic Resistance: The inclusion of a non-natural D-amino acid derivative renders the adjacent peptide bonds less recognizable by host proteases, which are typically specific for L-amino acid stereoisomers. This significantly enhances the peptide's stability and half-life in biological fluids, a major hurdle for therapeutic peptides.[5][10]
Section 2: Design Principles and Synthesis Workflow
The effective design of an AMP is a balancing act between cationicity, amphipathicity, and hydrophobicity.[11] Z-D-Dap(boc)-OL provides a powerful tool to modulate these properties.
Strategic Placement within the Peptide Sequence
The positioning of the Dap residue is critical. To maximize the amphipathic character of an α-helical peptide, the Dap residue should be placed on the polar/hydrophilic face of the helix. This positioning ensures that the additional cationic charge contributes to the water-facing side, enhancing solubility and bacterial membrane targeting, while the opposite nonpolar face maintains its ability to insert into the lipid core of the membrane.[12]
Experimental Workflow: Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a robust method for synthesizing peptides containing Z-D-Dap(boc)-OL.[7] The process involves the stepwise addition of N-α-Boc protected amino acids to a growing peptide chain anchored to an insoluble resin support.
Detailed Protocol: Synthesis of a Model AMP
This protocol describes the manual synthesis of a hypothetical 12-mer peptide (Trp-Lys)₅-Dap-OL using Boc-SPPS on a phenylacetamidomethyl (PAM) resin, which is stable to the repetitive TFA treatments required for Boc removal.[7]
Materials:
-
Boc-Trp(For)-OH, Boc-Lys(2-Cl-Z)-OH, Z-D-Dap(boc)-OL
-
PAM resin (0.5-1.0 mmol/g substitution)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF), p-cresol (scavenger)
Procedure:
-
Resin Preparation: Swell 1g of PAM resin in DCM for 1 hour in a peptide synthesis vessel.
-
First Residue Loading (Z-D-Dap(boc)-OL):
-
Causality: The target is a peptide alcohol, so the final residue is the amino alcohol Z-D-Dap(boc)-OL. It is coupled to an aminomethyl resin after converting the resin's amine to a suitable linker, or a pre-made handle is used. For simplicity in this example, we assume a suitable linker is in place for direct coupling.
-
Dissolve Z-D-Dap(boc)-OL (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF. Add to the resin and agitate for 4 hours.
-
Wash the resin thoroughly with DMF (3x), IPA (3x), and DCM (3x).
-
-
Boc Deprotection:
-
Perform a pre-wash with 50% TFA in DCM for 2 minutes.
-
Add fresh 50% TFA in DCM and agitate for 20 minutes to remove the Boc group from the Dap moiety.[7]
-
Wash with DCM (3x) and IPA (2x).
-
-
Neutralization:
-
Wash with 5% DIEA in DCM (2x, 2 min each) to neutralize the newly formed ammonium salt.
-
Wash with DCM (3x).
-
-
Coupling the Next Amino Acid (Boc-Lys(2-Cl-Z)-OH):
-
Causality: HBTU is chosen as the coupling agent for its efficiency in forming peptide bonds and minimizing racemization. DIEA acts as the activation base.
-
In a separate vial, pre-activate Boc-Lys(2-Cl-Z)-OH (3 eq) with HBTU (3 eq) and DIEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (a negative result indicates no free primary amines).
-
Wash with DMF (3x) and DCM (3x).
-
-
Iterate: Repeat steps 3-5 for each subsequent amino acid (Boc-Trp(For)-OH, Boc-Lys(2-Cl-Z)-OH, etc.) according to the desired sequence.
-
Final Cleavage and Deprotection:
-
Causality: Anhydrous HF is a strong acid required to cleave the peptide from the PAM resin and simultaneously remove the side-chain protecting groups (For, 2-Cl-Z) and the N-terminal Z-group.[7] p-Cresol is added as a scavenger to trap reactive carbocations generated during cleavage, particularly to protect the tryptophan residue.
-
Dry the peptide-resin thoroughly under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing 5% p-cresol at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
-
Purification and Verification:
-
Precipitate the crude peptide with cold diethyl ether and centrifuge.
-
Dissolve the peptide pellet in an aqueous solution (e.g., 10% acetic acid).
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Verify the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS).
-
Section 3: Performance Evaluation: A Self-Validating Protocol System
Once synthesized and purified, the novel AMP must be rigorously evaluated. Each protocol is designed to provide trustworthy, reproducible data on the peptide's therapeutic potential.
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the AMP required to inhibit the visible growth of a microorganism.[13]
Protocol:
-
Prepare a stock solution of the purified peptide in sterile water or 0.01% acetic acid.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide in Mueller-Hinton Broth (MHB). Final concentrations may range from 128 µg/mL to 0.25 µg/mL.
-
Prepare a bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in broth, no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest peptide concentration where no visible turbidity is observed.
Cytotoxicity Assessment: Hemolysis and MTT Assays
A viable AMP must be potent against microbes but minimally toxic to host cells.[14]
Hemolysis Assay Protocol: [15]
-
Collect fresh human red blood cells (hRBCs) in a tube with an anticoagulant.
-
Wash the hRBCs three times with phosphate-buffered saline (PBS) by centrifugation (800g, 10 min).
-
Prepare a 4% (v/v) suspension of hRBCs in PBS.
-
In a 96-well plate, add serial dilutions of the peptide to the hRBC suspension.
-
Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubate at 37°C for 1 hour.
-
Centrifuge the plate (1000g, 5 min) and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm (hemoglobin release).
-
Calculate the percentage of hemolysis relative to the positive control.
MTT Assay Protocol (on a cell line like HEK293): [16]
-
Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of the peptide.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Add MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formed formazan crystals in DMSO.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
Proteolytic Stability Assay
This assay evaluates the peptide's half-life in the presence of proteases, simulating a physiological environment.[17]
Protocol:
-
Prepare a solution of the peptide (e.g., 1 mg/mL) in PBS.
-
Add human plasma to the peptide solution to a final plasma concentration of 50% (v/v).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction.
-
Stop the enzymatic degradation by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC, quantifying the area of the peak corresponding to the intact peptide.
-
Calculate the percentage of peptide remaining at each time point and determine the half-life.
Table 2: Hypothetical Performance Data for a Dap-Containing AMP
| Assay | S. aureus | E. coli | HEK293 Cells | hRBCs | Stability (50% Plasma) |
| MIC (µg/mL) | 4 | 8 | N/A | N/A | N/A |
| HC₅₀ (µg/mL) | N/A | N/A | N/A | >128 | N/A |
| IC₅₀ (µg/mL) | N/A | N/A | >100 | N/A | N/A |
| Half-life (t₁/₂) | N/A | N/A | N/A | N/A | > 12 hours |
HC₅₀: Concentration causing 50% hemolysis. IC₅₀: Concentration causing 50% inhibition of metabolic activity.
Section 4: Proposed Mechanism of Action
AMPs containing Dap residues likely follow the membrane-disruptive mechanism common to many cationic peptides.[18] The process is generally understood to be a multi-step interaction.
-
Electrostatic Attraction: The highly positive charge of the peptide, augmented by the Dap residue, promotes strong initial binding to the anionic bacterial surface.
-
Hydrophobic Insertion: Once a threshold concentration is reached on the membrane surface, the amphipathic nature of the peptide drives the insertion of its hydrophobic face into the lipid bilayer core.[11]
-
Membrane Permeabilization: This insertion disrupts the lipid packing, leading to the formation of transient pores or channels (e.g., via toroidal pore or carpet models), causing membrane depolarization and leakage of essential ions and metabolites.[18]
-
Cell Death: The sustained loss of membrane integrity ultimately leads to bacterial cell death.
Conclusion
Z-D-Dap(boc)-OL is more than just a chemical reagent; it is a strategic tool for overcoming the inherent weaknesses of natural peptides. Its unique structural and chemical attributes—orthogonal protection, D-configuration, and an additional primary amine—provide the peptide chemist with a versatile module to rationally design AMPs with enhanced cationicity, superior proteolytic stability, and potent antimicrobial activity. By integrating this building block into a rigorous design-synthesize-evaluate workflow, researchers can accelerate the development of novel peptide-based therapeutics capable of addressing the urgent threat of multidrug-resistant pathogens.
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Kim, H., & Park, Y. (2022). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. Antibiotics, 11(11), 1619. [Link]
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Al-Otaibi, N. M., et al. (2024). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. Pharmaceuticals, 17(5), 629. [Link]
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National Center for Biotechnology Information. (n.d.). Boc-Dap-OH. PubChem Compound Summary for CID 2755946. [Link]
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Wang, Y., et al. (2024). Antimicrobial activity of novel symmetrical antimicrobial peptides centered on a hydrophilic motif against resistant clinical isolates: in vitro and in vivo analyses. Microbiology Spectrum. [Link]
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Hilaris Publisher. (n.d.). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. Journal of Microbial & Biochemical Technology. [Link]
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Le, C., & Bishop, G. J. (2021). Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B. International Journal of Molecular Sciences, 22(16), 8829. [Link]
-
Amuasi, A., et al. (2024). Design methods for antimicrobial peptides with improved performance. Journal of Biomedical Science, 31(1), 29. [Link]
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Montesi, M., et al. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 25(1), 589. [Link]
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Zapadka, T., et al. (2017). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 22(8), 1361. [Link]
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Stegmann, C. C. P., et al. (2018). Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus. PloS one, 13(9), e0204526. [Link]
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Fjell, C. D., et al. (2022). Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. Frontiers in Microbiology, 13, 980182. [Link]
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Biosynthesis. (2024). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. [Link]
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Li, J., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum, 10(6), e02029-22. [Link]
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Bille, E., et al. (2023). Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. Antibiotics, 12(6), 1056. [Link]
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Roberts, C. J. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020. [Link]
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Sharma, A., et al. (2023). Antimicrobial Peptides: The Production of Novel Peptide-Based Therapeutics in Plant Systems. International Journal of Molecular Sciences, 24(18), 13813. [Link]
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Coin, I., et al. (2013). Chemical Synthesis of Antimicrobial Peptides. Methods in molecular biology (Clifton, N.J.), 1030, 3–18. [Link]
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ResearchGate. (n.d.). Cytotoxicity of antimicrobial peptides. [Link]
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Lee, J., et al. (2018). De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii. ACS infectious diseases, 4(10), 1505–1516. [Link]
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Lee, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891. [Link]
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Khan, S., et al. (2023). Characterization of Novel Peptides with Antimicrobial and Immunomodulatory Potential. bioRxiv. [Link]
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Di Lodovico, S., et al. (2024). Innovative Strategies and Methodologies in Antimicrobial Peptide Design. International Journal of Molecular Sciences, 25(3), 1836. [Link]
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Anaspec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
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Ayar, A., et al. (2021). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Amino acids, 53(1), 101–111. [Link]
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Gessner, M. R., et al. (2002). Analysis of the cytotoxicity of synthetic antimicrobial peptides on mouse leucocytes: implications for systemic use. Journal of Antimicrobial Chemotherapy, 49(5), 785-791. [Link]
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Park, S., et al. (2019). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial agents and chemotherapy, 63(12), e00993-19. [Link]
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ResearchGate. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. [Link]
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Byrne, A. T., et al. (2014). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Biomaterials science, 2(3), 335-344. [Link]
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Lynch, J. P., et al. (2023). A novel bioinformatic method for the identification of antimicrobial peptides in metagenomes. Journal of Applied Microbiology, 134(10), lxad249. [Link]
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CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. [Link]
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Raheem, N., & Straus, S. K. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in microbiology, 10, 2866. [Link]
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Cocuron, J. C., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & biology, 21(1), 113–121. [Link]
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ResearchGate. (n.d.). Initial synthetic strategy toward daptomycin (1). [Link]
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ResearchGate. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]
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understanding the protecting groups in Z-D-Dap(boc)-OL
An In-depth Technical Guide to the Protecting Groups in Z-D-Dap(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of synthetic organic chemistry and drug development, the precise construction of complex molecules is paramount. Non-proteinogenic amino acids, such as D-diaminopropionic acid (D-Dap), are invaluable building blocks for creating novel peptides and peptidomimetics with unique structural and functional properties. The successful incorporation of these building blocks into larger molecules hinges on a sophisticated strategy of temporary chemical modifications known as "protecting groups."
This guide provides a comprehensive exploration of Z-D-Dap(Boc)-OH, a commercially available and widely utilized derivative of D-Dap. We will deconstruct the molecule to understand its core components, delve into the critical principle of orthogonal protection that it embodies, and provide detailed, field-proven protocols for the selective manipulation of its protecting groups. The narrative is designed to explain not just the "how" but the "why" behind experimental choices, ensuring a deep and practical understanding for professionals in the field.
Chapter 1: Deconstructing the Z-D-Dap(Boc)-OH Molecule
Z-D-Dap(Boc)-OH is a chiral molecule whose utility is defined by the specific roles of its constituent parts. Understanding each component is the first step toward mastering its application.
The Core Scaffold: D-Diaminopropionic Acid (D-Dap)
D-Diaminopropionic acid (D-Dap) is a non-natural amino acid that is structurally analogous to alanine but features an additional amino group on its side chain (the β-carbon).[1][2] This diamino structure is the source of its unique utility in chemical synthesis. The presence of two distinct amino groups—the α-amino group at position 2 and the β-amino group at position 3—necessitates differential protection to achieve selective chemical reactions. In peptide synthesis, incorporating D-Dap can introduce a positive charge at physiological pH, potentially enhancing cell permeability or modulating binding interactions.[3][4]
The α-Amino Protector: Benzyloxycarbonyl (Z or Cbz)
The α-amino group of the D-Dap core is protected by the Benzyloxycarbonyl group, commonly abbreviated as Z or Cbz.[5] Introduced by Bergmann and Zervas in 1932, the Z-group is one of the foundational protecting groups in peptide chemistry.[6] It is a carbamate formed by reacting the amine with benzyl chloroformate.[5] Its defining characteristic is its remarkable stability to a wide range of chemical conditions, including the moderately acidic reagents used to remove the Boc group. However, it is exquisitely sensitive to catalytic hydrogenolysis, allowing for its removal under very mild, neutral conditions.[7]
The β-Amino Protector: tert-Butyloxycarbonyl (Boc)
The side-chain amino group (β-amino) is protected by the tert-Butyloxycarbonyl group, universally known as Boc. The Boc group is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[8] Like the Z-group, it is a carbamate, typically installed using di-tert-butyl dicarbonate (Boc anhydride).[9] The key feature of the Boc group is its lability under acidic conditions (acidolysis) due to the stability of the resulting tert-butyl cation.[10] Crucially, it is completely stable to the catalytic hydrogenation conditions used to remove the Z-group.[10]
Visualizing the Assembled Molecule
The complete structure of Z-D-Dap(Boc)-OH brings these components together, creating a versatile synthetic intermediate.
Caption: Structure of Z-D-Dap(Boc)-OH with key functional groups highlighted.
Chapter 2: The Principle of Orthogonal Protection
The true power of Z-D-Dap(Boc)-OH lies not just in the protecting groups themselves, but in their synergistic relationship. This relationship is defined by the principle of orthogonality.
Defining Orthogonality in Synthesis
In synthetic chemistry, an orthogonal protecting group strategy involves the use of two or more distinct classes of protecting groups within the same molecule.[11] The defining feature is that each class of group can be removed by a specific set of reagents and conditions that do not affect the other classes.[11] This allows the chemist to unmask one functional group for a reaction while another remains protected, enabling precise, stepwise modifications of a complex molecule.[11]
The Z/Boc Pair: A Classic Orthogonal System
The Z and Boc groups are a textbook example of an orthogonal pair.[10] Their deprotection conditions are fundamentally different and non-interfering:
-
Z-Group Removal : Catalytic hydrogenolysis (e.g., H₂ gas over a palladium catalyst).
-
Boc-Group Removal : Acidolysis (e.g., Trifluoroacetic Acid).
The Boc group is completely stable to hydrogenolysis, and the Z-group is stable to all but the harshest acidic conditions. This mutual exclusivity is the cornerstone of their utility.
| Protecting Group | Deprotection Method | Stability to Orthogonal Condition |
| Z (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to moderate acid (TFA) |
| Boc (tert-Butyloxycarbonyl) | Acidolysis (TFA) | Stable to catalytic hydrogenolysis |
Strategic Deprotection Pathways
The orthogonality of the Z and Boc groups in Z-D-Dap(Boc)-OH provides two distinct synthetic routes from a single starting material. This allows for selective modification at either the α-amino or β-amino position.
Caption: Orthogonal deprotection pathways for Z-D-Dap(Boc)-OH.
Chapter 3: Deprotection Strategies and Mechanisms
Executing a deprotection reaction requires a robust, validated protocol and a clear understanding of the underlying chemical mechanism. This knowledge is critical for troubleshooting and avoiding unwanted side reactions.
Selective Removal of the Z-Group via Hydrogenolysis
This is the preferred method for unmasking the α-amino group for subsequent reactions, such as peptide bond formation at the N-terminus.
-
Causality Behind the Choice : Catalytic hydrogenolysis is an exceptionally mild deprotection method.[7] The reaction is performed at neutral pH and typically at room temperature and atmospheric pressure, preserving other acid- or base-sensitive functional groups in the molecule.
-
Mechanism of Action : The reaction proceeds via the cleavage of the benzylic C-O bond.[7] The palladium catalyst adsorbs both the hydrogen gas and the Z-protected substrate. Through a series of steps on the catalyst surface, hydrogen atoms are transferred, cleaving the C-O bond to release the free amine, toluene, and carbon dioxide as byproducts.[7]
-
Self-Validating Experimental Protocol :
-
Setup : Dissolve Z-D-Dap(Boc)-OH (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst : Add Palladium on activated carbon (Pd/C, 10% w/w, ~0.05 eq by weight relative to the substrate) to the solution.
-
Hydrogenation : Seal the flask and purge thoroughly with nitrogen or argon gas. Then, introduce hydrogen gas, typically by inflating a balloon attached to the flask. For more robust reactions, a Parr hydrogenator may be used.
-
Reaction : Vigorously stir the suspension at room temperature.
-
Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-16 hours.
-
Work-up : Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation : Concentrate the filtrate under reduced pressure to yield H-D-Dap(Boc)-OH. The product is often pure enough for the next step without further purification.
-
Selective Removal of the Boc-Group via Acidolysis
This pathway is essential when the synthetic strategy requires modification of the side-chain (β-amino) group.
-
Causality Behind the Choice : The Boc group is designed to be removed by acid.[8] Trifluoroacetic acid (TFA) is the reagent of choice because it is a strong acid that is also highly volatile, making its removal after the reaction straightforward. It is typically used in a 25-50% solution with a non-reactive solvent like dichloromethane (DCM).[8]
-
Mechanism and Management of Side Reactions : The acid protonates the carbonyl oxygen of the Boc group, which triggers the fragmentation of the molecule into the free amine, carbon dioxide, and a highly reactive tert-butyl cation.[9][10] This cation is a potent electrophile that can alkylate nucleophilic residues, especially the indole side chain of tryptophan.[10][12]
-
Trustworthiness through Scavenging : To prevent these deleterious side reactions, the protocol must be self-validating by including "scavengers." These are molecules designed to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), anisole, or water, which are added to the cleavage cocktail.[6]
-
-
Self-Validating Experimental Protocol :
-
Setup : Dissolve Z-D-Dap(Boc)-OH (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution in an ice bath (0 °C).
-
Reagent Addition : Prepare a "cleavage cocktail." A common mixture is 50% TFA in DCM with 2-5% Triisopropylsilane (TIS) as a scavenger. Add this solution dropwise to the stirring substrate solution.
-
Reaction : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitoring : Monitor the reaction by TLC or HPLC. The deprotection is usually rapid, often completing within 1-2 hours.
-
Work-up : Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Isolation : The resulting product, Z-D-Dap-OH, will be the TFA salt. It can be used directly in the next step or purified further, often by precipitation from cold diethyl ether.
-
Chapter 4: Applications in Research and Drug Development
The orthogonal nature of Z-D-Dap(Boc)-OH makes it a highly strategic tool for building complex peptide-based molecules.
A Bifunctional Building Block in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Z-D-Dap(Boc)-OH can be used to introduce a site for side-chain modification. The workflow allows for precise, sequential chemical transformations.
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The Strategic Incorporation of Z-D-Dap(Boc)-OH in Peptide Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The relentless pursuit of novel therapeutics with enhanced efficacy, stability, and target specificity has led peptide chemists and drug developers to explore beyond the canonical 20 proteinogenic amino acids. The incorporation of unnatural amino acids has emerged as a powerful strategy to modulate the pharmacological profiles of peptide-based drug candidates. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships, and biological activities of peptides containing the non-proteinogenic amino acid D-2,3-diaminopropionic acid (D-Dap), with a specific focus on the versatile building block, N-α-carbobenzyloxy-N-β-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap(Boc)-OH).
The Rationale for Unnatural Amino Acids: The Case for D-Dap
The therapeutic potential of many naturally occurring peptides is often hampered by their poor pharmacokinetic properties, including susceptibility to proteolytic degradation and rapid clearance. The introduction of unnatural amino acids, such as D-amino acids and their derivatives, is a proven strategy to overcome these limitations.[1][2]
The D-Configuration Advantage: Resisting Proteolysis
The vast majority of proteases in biological systems are stereospecific for L-amino acids.[3] By incorporating D-amino acids into a peptide sequence, the resulting peptide becomes significantly more resistant to enzymatic degradation.[3][4][5] This enhanced stability translates to a longer in vivo half-life, a critical attribute for a therapeutic agent.[5]
D-Dap: A Multifunctional Building Block
Diaminopropionic acid (Dap) offers unique structural and functional properties that are highly advantageous in peptide design.[6] The presence of a primary amine on its side chain provides a valuable handle for further chemical modifications, such as conjugation to drug molecules or imaging agents.
More importantly, the shorter side chain of Dap compared to other basic amino acids like lysine can have a profound impact on biological activity. For instance, in the design of antimicrobial peptides (AMPs), substituting lysine with Dap has been shown to reduce hemolytic activity against mammalian red blood cells, thereby increasing the therapeutic index of the peptide.[6]
Furthermore, the β-amino group of the Dap side chain has a lower pKa than the ε-amino group of lysine. This property can be exploited to create pH-sensitive peptides that undergo conformational changes in response to the lower pH of specific microenvironments, such as tumors or endosomes, enabling targeted drug release.[6]
Synthesis of D-Dap Containing Peptides: The Role of Z-D-Dap(Boc)-OH
The chemical synthesis of peptides is a stepwise process that requires the careful protection of reactive functional groups to ensure the correct amino acid sequence is assembled.[7] The building block Z-D-Dap(Boc)-OH is strategically designed for this purpose, with two distinct protecting groups, the Z (carbobenzyloxy) group and the Boc (tert-butyloxycarbonyl) group.[][9]
Orthogonal Protection Strategy
In solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is crucial for the selective removal of protecting groups at different stages of the synthesis.[10] In Z-D-Dap(Boc)-OH, the Z group protects the α-amino group, while the Boc group protects the β-amino group of the side chain.
-
Z (Carbobenzyloxy) Group: The Z group is typically stable to the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal, another common Nα-protecting group. It is commonly removed at the final step of synthesis via catalytic hydrogenolysis or strong acids like hydrofluoric acid (HF).
-
Boc (tert-Butyloxycarbonyl) Group: The Boc group is labile to moderate acids, such as trifluoroacetic acid (TFA).[11] This allows for the selective deprotection of the side chain for further modification while the peptide is still attached to the solid support, or after cleavage from the resin.
This orthogonal protection scheme provides the synthetic chemist with precise control over the peptide's construction and allows for the site-specific modification of the D-Dap side chain.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Dap Containing Peptide
The following is a generalized protocol for the manual synthesis of a peptide containing a D-Dap residue using Z-D-Dap(Boc)-OH on a rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
Z-D-Dap(Boc)-OH
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Incorporation of Z-D-Dap(Boc)-OH: a. For the coupling of Z-D-Dap(Boc)-OH, use the same pre-activation and coupling procedure as in step 4.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group (if present) as described in step 2.
-
Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups. c. The Z group will remain on the D-Dap residue.
-
Peptide Precipitation and Purification: a. Precipitate the peptide in cold diethyl ether. b. Centrifuge to collect the peptide pellet. c. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram: SPPS Workflow for a D-Dap Peptide
Caption: Solid-Phase Peptide Synthesis Workflow.
Biological Activities of D-Dap Containing Peptides
The incorporation of D-Dap can impart a range of biological activities to peptides. While the specific activity is sequence-dependent, several key therapeutic areas have shown promise.
Antimicrobial Peptides (AMPs)
A significant application of D-Dap is in the design of AMPs.[6] AMPs are a class of host defense peptides that exhibit broad-spectrum activity against bacteria, fungi, and viruses.[12] The incorporation of D-Dap can enhance the therapeutic potential of AMPs in several ways:
-
Increased Proteolytic Stability: As discussed, the D-configuration of the amino acid enhances resistance to bacterial and host proteases, prolonging the peptide's antimicrobial activity.[12]
-
Reduced Hemolytic Activity: A major challenge in AMP development is their potential toxicity to mammalian cells. Replacing lysine residues with the shorter-side-chain D-Dap has been shown to decrease the lysis of red blood cells, a key indicator of cytotoxicity.[6]
-
Maintained Antimicrobial Potency: Importantly, this reduction in toxicity is often achieved without compromising the peptide's antimicrobial efficacy against pathogenic bacteria.[6]
Data Summary: Impact of Lys to D-Dap Substitution on AMP Activity
| Peptide Sequence | Target Organism | MIC (µg/mL) | HC50 (µg/mL) | Therapeutic Index (HC50/MIC) |
| [KLAKKLAK]2 | E. coli | 10 | 50 | 5 |
| [K(D-Dap)AKK(D-Dap)AK]2 | E. coli | 12 | >200 | >16.6 |
| [KLAKKLAK]2 | S. aureus | 8 | 50 | 6.25 |
| [K(D-Dap)AKK(D-Dap)AK]2 | S. aureus | 10 | >200 | >20 |
Note: This is illustrative data based on published trends. Actual values are sequence-dependent.
pH-Responsive Drug Delivery
The pKa of the D-Dap side chain can be leveraged for targeted drug delivery to acidic microenvironments.[6] At physiological pH (~7.4), the side chain may be partially protonated. However, in the acidic environment of a tumor or an endosome (pH 5-6), the side chain becomes fully protonated. This change in charge can trigger a conformational change in the peptide, leading to the release of a conjugated therapeutic cargo.
Diagram: pH-Responsive Drug Release Mechanism
Caption: pH-Triggered Drug Release.
Other Potential Biological Activities
While AMPs and drug delivery are prominent applications, peptides containing D-Dap may exhibit a range of other biological activities, including:
-
Anticancer Activity: Many AMPs also possess anticancer properties, and D-Dap-containing peptides are being explored in this area.[12]
-
Enzyme Inhibition: The unique structural constraints imposed by D-Dap could lead to peptides that act as potent and selective enzyme inhibitors.
-
Receptor Antagonism/Agonism: The altered conformation of D-Dap-containing peptides may result in novel interactions with cell surface receptors.
Structure-Activity Relationship (SAR) Studies
The biological activity of a peptide is intimately linked to its three-dimensional structure. SAR studies are therefore essential for optimizing the therapeutic properties of D-Dap-containing peptides.[13] These studies typically involve the systematic modification of the peptide sequence and the evaluation of the resulting changes in activity.
Key parameters to investigate in SAR studies of D-Dap peptides include:
-
Position of D-Dap: The location of the D-Dap residue within the peptide sequence can significantly impact its structure and function.
-
Number of D-Dap Residues: The overall charge and hydrophobicity of the peptide can be fine-tuned by varying the number of D-Dap substitutions.
-
Stereochemistry: Comparing the activity of peptides containing D-Dap versus L-Dap can provide insights into the importance of stereochemistry for target interaction.
-
Side-Chain Modification: The β-amino group of D-Dap provides a site for further chemical modifications, allowing for the exploration of a wide range of structural diversity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Peptide stock solution
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in MHB to a concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in MHB in the 96-well plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion
The use of Z-D-Dap(Boc)-OH as a building block in peptide synthesis opens up a vast landscape for the design and development of novel peptide therapeutics. The incorporation of the D-Dap residue can confer enhanced proteolytic stability, modulate biological activity, and enable innovative drug delivery strategies. A thorough understanding of the synthetic chemistry, coupled with rigorous structure-activity relationship studies, is paramount to unlocking the full therapeutic potential of this versatile unnatural amino acid. As our ability to rationally design and synthesize complex peptides continues to advance, the role of D-Dap and other non-proteinogenic amino acids in shaping the future of medicine is set to expand significantly.
References
-
LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?[Link]
-
IntechOpen. (2020, November 26). The Use of d-Amino Acids for Peptide Self-assembled Systems. [Link]
-
CD Formulation. D-Amino Acid-Containing Peptide Synthesis. [Link]
-
National Center for Biotechnology Information. (2019, June 17). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. [Link]
-
ResearchGate. Structure-Activity Relationships of Daptomycin Lipopeptides | Request PDF. [Link]
-
ScienceAsia. Biological activity and health benefits of food-derived bioactive peptides. [Link]
-
National Center for Biotechnology Information. (2016, June 30). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. [Link]
-
MDPI. (2023, December 4). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. [Link]
-
National Center for Biotechnology Information. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
National Center for Biotechnology Information. Establishing the Structure–Activity Relationship of Daptomycin. [Link]
-
Wikipedia. Non-proteinogenic amino acids. [Link]
-
MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]
-
ResearchGate. Bioactivity of synthetic peptides. All synthesized peptide sequences.... [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]
-
Dove Press. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. [Link]
-
YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. [Link]
-
PNAS. (2018, January 29). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. [Link]
-
ResearchGate. Bioactive peptides: Synthesis, applications, and associated challenges. [Link]
-
National Center for Biotechnology Information. Protecting Groups in Peptide Synthesis. [Link]
-
MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]
-
MDPI. (2025, August 10). Food-Derived Peptides with Biological Activity: From Research to Food Applications. [Link]
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Z-D-Dap(boc)-OL: A Strategic Chiral Synthon for Bioactive Polyamine and Peptidomimetic Synthesis
This guide details the strategic application of Z-D-Dap(boc)-OL (N
Executive Technical Summary
Z-D-Dap(boc)-OL (CAS: 412015-69-1 ) is the alcohol derivative of orthogonally protected D-2,3-diaminopropionic acid. Its value in drug discovery stems from two intrinsic properties:
-
D-Stereochemistry: The (R)-configuration confers resistance to endogenous proteases, extending the half-life of peptidomimetics and peptide-drug conjugates (PDCs).
-
Orthogonal Protection: The acid-labile Boc (N
) and hydrogenolysis-labile Z (N ) groups allow for precise, sequential functionalization of the two amino termini. This is critical for synthesizing branched peptides, cyclic ureas, and "turn" mimics.
Core Chemical Profile
| Property | Specification |
| Chemical Name | Benzyl (R)-(3-((tert-butoxycarbonyl)amino)-1-hydroxypropan-2-yl)carbamate |
| Common Name | Z-D-Dap(boc)-OL |
| CAS Number | 412015-69-1 (D-isomer); 721927-81-7 (L-isomer) |
| Molecular Formula | C |
| Molecular Weight | 324.37 g/mol |
| Key Functionality | Primary Alcohol (C1), Z-Amine (C2), Boc-Amine (C3) |
Strategic Applications in Drug Design
Synthesis of Negamycin and Antibiotic Analogues
Z-D-Dap(boc)-OL serves as the chiral scaffold for Negamycin , a ribosome-binding antibiotic with efficacy against Gram-negative bacteria and potential in treating Duchenne muscular dystrophy (readthrough therapy).
-
Mechanism: The D-Dap backbone mimics the spatial arrangement of the glycyl-lysine dipeptide but resists enzymatic hydrolysis.
-
Workflow: The primary alcohol is oxidized to an aldehyde, followed by a Wittig olefination to extend the carbon chain, ultimately yielding the characteristic hydrazide tail of Negamycin.
Constrained Peptidomimetics (Turn Mimetics)
In peptide therapeutics, linear peptides often suffer from poor bioavailability. Z-D-Dap(boc)-OL is used to introduce conformational constraints :
-
Beta-Turn Mimics: The diamine backbone facilitates the formation of intramolecular hydrogen bonds or cyclic urea bridges (via phosgene/CDI equivalents) that lock the peptide into a bioactive
-turn conformation. -
Macrocyclization: The alcohol group can be converted to a leaving group (mesylate/tosylate) to enable intramolecular nucleophilic attack, forming 4- to 7-membered aza-heterocycles.
Technical Workflow: Orthogonal Deprotection Logic
The power of this synthon lies in the ability to selectively expose reactive sites.
Figure 1: Orthogonal deprotection strategy allowing selective manipulation of
Experimental Protocol: Controlled Oxidation to Aldehyde
The most critical and sensitive step in utilizing Z-D-Dap(boc)-OL is the oxidation of the alcohol to the aldehyde (Z-D-Dap(boc)-AL ). This intermediate is prone to racemization at the C
Protocol: Dess-Martin Oxidation of Z-D-Dap(boc)-OL
Reagents:
-
Z-D-Dap(boc)-OL (1.0 equiv)[1]
-
Dess-Martin Periodinane (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate (Na
S O ) -
Sodium bicarbonate (NaHCO
)
Step-by-Step Methodology:
-
Preparation: Dissolve Z-D-Dap(boc)-OL (e.g., 1.0 g, 3.08 mmol) in anhydrous DCM (15 mL) in a round-bottom flask under an inert atmosphere (Argon/Nitrogen). Cool the solution to 0°C using an ice bath. Causality: Lower temperature prevents over-oxidation and suppresses racemization of the
-proton. -
Addition: Add Dess-Martin Periodinane (1.57 g, 3.70 mmol) in a single portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 1–2 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The aldehyde typically runs slightly higher than the alcohol and stains distinctly with 2,4-DNP (orange/red).
-
-
Quenching (Critical): Dilute with Et
O (30 mL). Pour the reaction mixture into a saturated aqueous solution of NaHCO containing Na S O (1:1 v/v, 20 mL). Stir vigorously for 15 minutes until the organic layer is clear.-
Why: Thiosulfate reduces unreacted periodinane and iodine byproducts; bicarbonate neutralizes acidic species that could deprotect the Boc group.
-
-
Workup: Separate the organic layer. Extract the aqueous phase with Et
O (2 x 15 mL). Combine organic extracts, dry over anhydrous MgSO , and concentrate in vacuo at low temperature (<30°C). -
Storage: The resulting aldehyde is unstable. Use immediately for the subsequent Wittig or reductive amination step. Do not store for >12 hours.
Case Study: Synthesis of Negamycin Core
The following workflow demonstrates the conversion of Z-D-Dap(boc)-OL into a Negamycin-like core structure, highlighting the utility of the aldehyde intermediate.
Figure 2: Synthetic route from Z-D-Dap(boc)-OL to bioactive Negamycin core via Wittig olefination.
References
-
Chemical Identity & CAS Verification
- Title: Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)(R)
- Source: PubChem / Chemical Vendors (CAS 412015-69-1).
-
URL:[Link](Note: Linked to general Dap derivatives for structural verification).
- Orthogonal Protection Strategies: Title: Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide. Source: BenchChem.
-
Bioactive Applications (Negamycin/Dap)
- Title: 2,3-Diaminopropanols Obtained from D-Serine as Intermediates in the Synthesis of Protected 2,3-L-Diaminopropanoic Acid (L-Dap) Methyl Esters.
- Source: Molecules (MDPI), 2020.
-
URL:[Link]
-
Oxidation Protocols (Dess-Martin)
- Title: Dess-Martin Periodinane Oxid
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
Methodological & Application
Application Note: Orthogonal Protection Strategies with Z-D-Dap(Boc)-ol
Executive Summary
This guide details the strategic application of Z-D-Dap(Boc)-ol (
While the carboxylic acid form (Z-D-Dap(Boc)-OH) is a standard building block for peptide backbones, the alcohol (-ol) derivative is a specialized intermediate primarily used to synthesize peptide aldehydes (potent transition-state inhibitors of serine/cysteine proteases) and reduced amide isosteres .
The utility of this molecule relies on the orthogonal protection of its two amine termini:
- -Z (Cbz): Stable to acidic conditions; removed via catalytic hydrogenolysis.
- -Boc: Stable to hydrogenolysis/base; removed via acidolysis (TFA/HCl).
This orthogonality allows for precise, site-selective manipulation of the side chain (Dap as a Lysine mimic) versus the peptide backbone.
Chemical Profile & Orthogonal Logic
The Molecule[1][2][3]
-
Chemical Name: Benzyl tert-butyl ((2R)-3-hydroxypropane-1,2-diyl)dicarbamate
-
Abbreviation: Z-D-Dap(Boc)-ol
-
Stereochemistry: D-configuration (often used to induce specific turns or prevent enzymatic degradation in mimetics).
-
Core Function: Precursor to C-terminal aldehydes (Warhead for protease inhibition).
The Orthogonal Matrix
The power of this building block lies in the differential stability of the Z and Boc groups.
| Condition | Hydroxyl (-OH) | ||
| TFA / HCl (Acid) | Stable | Cleaved | Stable |
| Cleaved | Stable | Stable | |
| Piperidine (Base) | Stable | Stable | Stable |
| Dess-Martin (Ox) | Stable | Stable | Oxidized to -CHO |
Strategic Workflow Visualization
The following diagram illustrates the decision tree for processing Z-D-Dap(Boc)-ol.
Caption: Decision tree for Z-D-Dap(Boc)-ol utilization. Path C is the most common application for the alcohol derivative.
Application Protocols
Protocol A: Synthesis of Peptide Aldehydes (Protease Inhibitors)
This is the primary application for the "-ol" derivative. The alcohol is oxidized to an aldehyde, which acts as an electrophilic trap for the active site serine or cysteine of a target protease.
Context: The Z-group often serves as the final N-terminal cap (hydrophobic anchor), while the Boc group is removed before oxidation to convert the Dap side chain into a basic amine (mimicking Lysine/Ornithine) or after oxidation if the aldehyde is sensitive.
Step 1: Side Chain Deprotection (Boc Removal)
Note: If your synthesis requires the Boc group to remain intact during oxidation, skip to Step 2. However, many inhibitors require the free amine on the side chain.
-
Dissolution: Dissolve 1.0 mmol of Z-D-Dap(Boc)-ol in 5 mL of DCM (Dichloromethane).
-
Acidolysis: Add 5 mL of TFA (Trifluoroacetic acid) / DCM (1:1 v/v).
-
Scavenger: If sensitive residues (Trp, Met) are present in the attached peptide chain, add 2.5% TIS (Triisopropylsilane) or water.
-
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC or LC-MS (loss of Boc mass -100 Da).
-
Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (
) to remove residual TFA. -
Result: Z-D-Dap(
)-ol.
Step 2: Oxidation to Aldehyde (Dess-Martin Periodinane)
Swern oxidation is an alternative, but Dess-Martin Periodinane (DMP) offers milder conditions, preventing racemization of the sensitive
-
Setup: Dissolve 1.0 mmol of the alcohol (or the peptide-alcohol) in dry DCM (10 mL/mmol).
-
Reagent Addition: Add 1.5 equivalents of Dess-Martin Periodinane.
-
Buffering (Critical): Add 2.0 equivalents of
to buffer the acetic acid byproduct, which can degrade acid-labile groups or cause side reactions. -
Reaction: Stir at room temperature for 1–2 hours.
-
Quench: Pour the mixture into a saturated solution of
(Sodium thiosulfate) in (1:1). Stir vigorously until the organic layer is clear (removes iodine byproducts). -
Extraction: Extract with DCM (
), wash with brine, dry over , and concentrate. -
Purification: Flash chromatography (silica). Note: Peptide aldehydes can exist as hydrates or hemiacetals in solution.
Protocol B: Selective N-Alpha Deprotection (Z Removal)
Used when the "-ol" is an intermediate and the peptide chain must be extended from the N-terminus while keeping the side chain (Boc) and alcohol intact.
Safety Warning: Hydrogen gas is flammable. Pd/C is pyrophoric.
-
Solvent: Dissolve compound in MeOH or EtOH (ethyl acetate can be used if solubility is an issue).
-
Catalyst: Add 10% Pd/C (10% by weight of the substrate).
-
Hydrogenation:
-
Method A (Balloon): Purge flask with
, then attach a balloon of . Stir vigorously for 2–4 hours. -
Method B (Parr Shaker): For larger scales, use 30–50 psi
.
-
-
Monitoring: Monitor by TLC. The Z-group removal is usually clean.
-
Filtration: Filter through a Celite pad to remove the catalyst. Do not let the catalyst dry out on the filter paper (fire hazard). Wash with MeOH.
-
Result: H-D-Dap(Boc)-ol. The free amine is now ready for coupling.
Troubleshooting & Critical Parameters
Racemization Risk
The conversion of amino alcohols to aldehydes is prone to racemization at the
-
Mitigation: Use Dess-Martin Periodinane (DMP) or IBX oxidation. Avoid Pyridinium Chlorochromate (PCC) or Jones reagent, which are too acidic/harsh.
-
Storage: Peptide aldehydes are unstable. Store at -20°C under argon. It is often better to store the precursor alcohol (Z-D-Dap(Boc)-ol) and perform the oxidation immediately prior to biological testing.
Side Chain Migration
In the presence of base,
-
Observation: However, in Z-D-Dap(Boc)-ol, the amines are protected. The risk arises only after deprotection.
-
Rule: Keep the alcohol protected (e.g., as a silyl ether like TBDMS) if you plan extensive manipulation of the amines before the final oxidation step.
Solubility
Z-protected peptides are often hydrophobic.
-
Tip: If Z-D-Dap(Boc)-ol aggregates during coupling reactions, use DMF/DCM mixtures or add Chaotropic salts (e.g.,
) to break hydrogen bonds.
Visualizing the Pathway: Protease Inhibitor Synthesis
This diagram details the specific workflow for creating a Trypsin-like protease inhibitor using Z-D-Dap(Boc)-ol.
Caption: Synthesis of Arginine/Lysine-mimetic protease inhibitors starting from Z-D-Dap(Boc)-ol.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Z/Boc stability).
-
Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active
-(t-butoxycarbonylamino)-aldehydes from -amino acids. Synthesis, 1983(08), 676-678. (Foundational method for amino aldehyde synthesis). -
Jurczak, J., & Gołębiowski, A. (1989). Optically active N-protected
-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149-164. (Review of amino aldehyde applications). -
BenchChem. (2025).[1] Technical Guide to Boc-Dap Intermediates. (Specific data on Dap protecting group strategies).
-
Douat, C., et al. (2000). Synthesis of 2,3-diaminopropionic acid derivatives. Tetrahedron Letters, 41(1), 37-40. (Synthesis of orthogonally protected Dap).
Sources
Z-D-Dap(boc)-OL protocol for manual peptide synthesis
Part 1: Introduction & Chemical Logic
1.1 Executive Summary This application note details the manual synthesis protocol for incorporating Z-D-Dap(Boc)-OL (Benzyloxycarbonyl-D-2,3-diaminopropionic acid-tert-butyloxycarbonyl-alcohol) as a C-terminal building block. This specific derivative is a critical intermediate in the design of transition-state analogue inhibitors , particularly for serine proteases (e.g., trypsin-like proteases) where the C-terminal aldehyde acts as an electrophilic trap for the active site serine.
1.2 The Chemical Strategy: Orthogonality & Functionalization The successful utilization of Z-D-Dap(Boc)-OL relies on a strict orthogonal protection strategy.
-
N-
Protection (Z/Cbz): The Benzyloxycarbonyl group is removed via catalytic hydrogenolysis ( ). This condition is mild and leaves the side-chain protection intact. -
Side-Chain Protection (Boc): The tert-butyloxycarbonyl group on the
-amine is acid-labile (TFA/HCl) but stable to hydrogenolysis. This allows for the selective elongation of the peptide chain at the -amine while preserving the side chain identity. -
C-Terminal Alcohol (-OL): The hydroxyl group serves as a "masked" aldehyde. It is chemically stable during chain elongation (unlike a free aldehyde) and is oxidized to the bioactive aldehyde state only in the final synthetic step.
1.3 Workflow Visualization The following diagram illustrates the iterative solution-phase logic required for this protocol.
Figure 1: Iterative Solution-Phase Synthesis Workflow for Z-D-Dap(Boc)-OL.
Part 2: Materials & Preparation
2.1 Reagents
-
Starting Block: Z-D-Dap(Boc)-OL (Check stereochemical purity via chiral HPLC before use).
-
Solvents: Methanol (MeOH, anhydrous), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).
-
Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), Hydroxybenzotriazole (HOBt).
-
Catalyst: Palladium on Carbon (10% Pd/C, wet support recommended for safety).
-
Workup: 1N HCl, 5% NaHCO₃, Brine, MgSO₄.
2.2 Equipment
-
Rotary Evaporator.
-
Hydrogenation apparatus (Balloon setup is sufficient for <5g scale).
-
TLC plates (Silica gel 60 F254).
Part 3: Experimental Protocols
Protocol A: Catalytic Hydrogenolysis (Z-Removal)
Objective: Remove the N-terminal Z group to expose the free amine for coupling, without affecting the Boc side chain or the alcohol.
-
Dissolution: Dissolve 1.0 equivalent (eq) of Z-D-Dap(Boc)-OL in anhydrous MeOH (concentration ~0.1 M). If solubility is poor, add small amounts of THF or DMF.
-
Catalyst Addition: Carefully add 10 wt% of 10% Pd/C catalyst.
-
Safety Note: Pd/C is pyrophoric. Add under an inert atmosphere (Nitrogen) or wet the catalyst with a small amount of water/toluene before adding solvent.
-
-
Hydrogenation: Purge the vessel with Nitrogen (
) for 5 minutes, then switch to Hydrogen ( ) gas (balloon pressure). -
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check TLC (System: EtOAc/Hexane). The starting material (UV active due to Z-group) should disappear. The product, H-D-Dap(Boc)-OL , is not UV active; stain with Ninhydrin (turns blue/purple).
-
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Concentration: Evaporate the filtrate in vacuo to yield the amino alcohol as a viscous oil or foam. Use immediately in Protocol B to avoid air oxidation.
Protocol B: Stepwise Elongation (Coupling)
Objective: Couple the next N-protected amino acid (e.g., Boc-Phe-OH) to the free amine of H-D-Dap(Boc)-OL. Critical Insight: We use EDC/HOBt to minimize O-acylation of the free hydroxyl group. The primary amine is significantly more nucleophilic than the primary alcohol.
-
Activation: In a separate flask, dissolve the N-protected amino acid (1.1 eq) and HOBt (1.2 eq) in DCM/DMF (9:1). Cool to 0°C.[1]
-
Coupling Agent: Add EDC·HCl (1.2 eq). Stir for 15 minutes at 0°C to form the active ester.
-
Addition: Add the solution of H-D-Dap(Boc)-OL (from Protocol A, 1.0 eq) in DCM to the activated amino acid mixture.
-
Optional: Add DIPEA (1.0 eq) only if the amino alcohol was isolated as a salt. For free base, no base is needed.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.
-
Workup (The "Solution Phase Advantage"):
-
Dilute reaction with EtOAc.
-
Wash sequentially with:
-
1N HCl (3x) – Removes unreacted amine/EDC.
-
Water (1x).
-
5% NaHCO₃ (3x) – Removes unreacted acid/HOBt.
-
Brine (1x).
-
-
Dry over MgSO₄, filter, and concentrate.[1]
-
-
Purification: If necessary, purify via Flash Column Chromatography (Silica, EtOAc/Hexane gradient).
Protocol C: Final Oxidation (The "OL" to "H" Conversion)
Objective: Convert the C-terminal alcohol to an aldehyde to activate the inhibitor.
-
Setup: Dissolve the fully protected peptide-alcohol (1.0 eq) in dry DCM.
-
Oxidation: Add Dess-Martin Periodinane (DMP) (1.5 eq).
-
Reaction: Stir at RT for 1–2 hours. Monitor by TLC (Aldehydes often run slightly faster than alcohols).
-
Quench: Add a mixture of sat.
and sat. (1:1) and stir vigorously until the organic layer is clear (removes iodine byproducts). -
Isolation: Extract with DCM, wash with water/brine, dry, and concentrate.
-
Note: Peptide aldehydes are prone to epimerization and hydration. Store at -20°C under Argon.
-
Part 4: Data Summary & QC
Table 1: Troubleshooting Guide for Z-D-Dap(Boc)-OL Synthesis
| Issue | Probable Cause | Corrective Action |
| Incomplete Z-Removal | Catalyst poisoning (Sulfur traces) or old catalyst. | Use fresh Pd/C; add 1-2 drops of Acetic Acid to accelerate reaction. |
| O-Acylation (Ester formation) | Excess coupling reagent or high temperature. | Keep reaction at 0°C longer; ensure stoichiometric control (1.1 eq AA). |
| Low Solubility | Hydrophobic Z-group + Peptide chain. | Switch solvent system to DMF/DCM (1:1) or pure DMF. |
| Racemization | Base-catalyzed proton abstraction during coupling. | Avoid excess DIPEA/NMM. Use HOBt or HOAt as additives.[1] |
Part 5: References
-
Vertex AI Search. (2024). Z-group removal hydrogenolysis peptide synthesis protocol. Retrieved from 2
-
National Institutes of Health (NIH). (2007). Synthesis of peptide aldehydes. J Pept Sci. Retrieved from 3
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 4
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from 5
Sources
Application Note & Protocol: Automated Synthesis of Peptides with C-Terminal Z-D-Dap(boc)-OL
Abstract
The incorporation of non-standard amino acids and C-terminal modifications into peptides is a cornerstone of modern drug discovery, often imparting enhanced stability, receptor affinity, and novel pharmacological profiles. This document provides a comprehensive, field-proven guide for the synthesis of peptides featuring a C-terminal D-2,3-diaminopropionic acid alcohol (D-Dap-OL) moiety, with its side-chain protected by a tert-Butoxycarbonyl (Boc) group and the peptide's N-terminus protected by a Benzyloxycarbonyl (Z) group. We present a robust, semi-automated strategy that leverages the efficiency of automated Fmoc-based solid-phase peptide synthesis (SPPS) for chain elongation, combined with precise manual steps for the critical N-terminal capping and C-terminal reductive cleavage. This guide is designed for researchers and drug development professionals, offering detailed protocols and explaining the chemical rationale behind each strategic choice to ensure reproducible, high-yield synthesis.
Introduction: The Strategic Value of Modified Peptides
Peptides are highly specific and potent signaling molecules, but their therapeutic development is often hampered by metabolic instability. The introduction of unnatural amino acids, such as D-isomers and diaminopropionic acid (Dap), can significantly increase resistance to enzymatic degradation. Furthermore, modifying the C-terminal carboxylic acid to an alcohol can alter the molecule's polarity, hydrogen bonding capacity, and pharmacokinetic properties.
The target structure, Z-[Amino Acid]n-D-Dap(boc)-OL , presents several synthetic challenges that necessitate a carefully designed orthogonal protection strategy. The presence of three distinct protecting groups (Z, Boc, and the temporary Nα-Fmoc) and the C-terminal alcohol requires a multi-stage approach that standard, fully automated protocols cannot accommodate. This application note details a validated workflow that harmonizes the power of automated synthesis with the precision of manual chemical transformations.
Guiding Principles: A Hybrid Synthesis Strategy
The synthesis is designed as a five-stage process. The core principle is to use automated synthesis for the repetitive and labor-intensive chain elongation, while dedicating manual, expert oversight to the non-standard modifications at the peptide termini.
The Orthogonal Protecting Group Scheme
Successful synthesis hinges on the use of three classes of protecting groups that can be removed under distinct conditions, preventing unintended deprotection during the synthetic cycle.[1]
-
Temporary Nα-Protection (Fmoc): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the alpha-amine of the amino acids during chain elongation. It is base-labile, typically removed with a solution of piperidine in DMF, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Z group.[2]
-
Permanent Side-Chain Protection (Boc): The side-chain amine of the C-terminal D-Dap residue is protected with the acid-labile tert-Butoxycarbonyl (Boc) group. This group is stable to the basic conditions of Fmoc removal but can be removed with strong acids like trifluoroacetic acid (TFA) if required post-synthesis.[3]
-
N-Terminal Capping Group (Z): The Benzyloxycarbonyl (Z) group provides stable protection for the final N-terminus. It is resistant to both the basic conditions of Fmoc removal and the moderate acidic conditions that might be used for cleavage, ensuring its retention in the final product.[3]
Caption: Orthogonality of the selected protecting groups.
Resin Choice and C-Terminal Modification
To generate the C-terminal alcohol, a reductive cleavage strategy is employed. A Wang resin is selected for the synthesis. The initial amino acid, Fmoc-D-Dap(Boc)-OH, is esterified to the resin. This linkage is stable throughout the automated Fmoc-SPPS cycles. After chain assembly and N-terminal capping, the peptide is cleaved from the resin using a strong reducing agent, which simultaneously liberates the peptide and reduces the ester linkage directly to the primary alcohol. This avoids the need for post-cleavage solution-phase reduction, streamlining the workflow.
Materials and Instrumentation
Reagents and Consumables
| Reagent/Material | Supplier | Grade | Notes |
| Wang Resin (100-200 mesh) | Various | SPPS Grade | Substitution: ~1.0 mmol/g |
| Fmoc-D-Dap(Boc)-OH | Various | SPPS Grade | C-terminal amino acid |
| Fmoc-L-Amino Acids | Various | SPPS Grade | For peptide chain |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | ≥99% | For resin loading |
| 4-(Dimethylamino)pyridine (DMAP) | Sigma-Aldrich | ≥99% | Catalyst for loading |
| Benzyl Chloroformate (Z-Cl) | Sigma-Aldrich | 95% | For N-terminal capping |
| Lithium Borohydride (LiBH4) | Sigma-Aldrich | Reagent Grade | For reductive cleavage |
| HBTU / HOBt | Various | SPPS Grade | Coupling reagents |
| Diisopropylethylamine (DIEA) | Various | SPPS Grade | Activation base |
| Piperidine | Various | SPPS Grade | For Fmoc deprotection |
| Dichloromethane (DCM) | Various | Anhydrous | Solvent |
| N,N-Dimethylformamide (DMF) | Various | SPPS Grade | Solvent |
| Tetrahydrofuran (THF) | Various | Anhydrous | Solvent for reduction |
Instrumentation
-
Automated Peptide Synthesizer: Any model capable of Fmoc-SPPS chemistry.
-
High-Performance Liquid Chromatography (RP-HPLC): For purification and analysis.
-
Mass Spectrometer (ESI-MS): For molecular weight verification.
Detailed Experimental Protocols
The overall workflow is visualized below.
Sources
Troubleshooting & Optimization
side reactions in peptide synthesis with Z-D-Dap(boc)-OL
Technical Support Center: Z-D-Dap(boc)-OL Synthesis Guide
Welcome to the Advanced Peptide Chemistry Support Hub.
Executive Summary
Z-D-Dap(boc)-OL is a specialized chiral amino alcohol building block.[1][2][3] It is primarily used to synthesize peptide aldehydes (protease inhibitors), reduced amide isosteres (
Unlike standard amino acids, this molecule presents a "triad of reactivity":
-
The Alcohol (-OH): A nucleophile prone to O-acylation and a substrate for oxidation.[1][2]
-
The
-Amine (Dap side chain): Sterically sensitive and prone to -elimination if the backbone is activated.[1] -
The Protecting Group Strategy (Z/Boc): Requires strict orthogonality management to prevent premature side-chain deprotection.[1]
This guide addresses the three most critical failure modes reported by our users: O-Overacylation , Racemization during Oxidation , and Deprotection Incompatibility .[2]
Part 1: Critical Side Reactions & Troubleshooting
Issue 1: O-Acylation (The "Double Addition" Phantom)
Symptom: Mass spectrometry shows a mass shift of +[Amino Acid - H₂O] or +[Acyl Group] on the final product.[1][2] The crude HPLC trace shows a significant hydrophobic impurity.
Mechanism:
When the Z-group is removed to expose the
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Coupling Reagent | Use DIC/Oxyma or EDC/HOBt | Avoid "hot" uronium salts (HATU/HBTU) which activate the carboxylate so strongly that they discriminate less between -NH₂ and -OH nucleophiles [1].[1][2] |
| Base Usage | Minimize Base (DIPEA/NMM) | High pH increases the nucleophilicity of the alkoxide anion, promoting ester formation. Carbodiimide chemistries (DIC) can often run without base.[1][2] |
| Protection Strategy | Use TBDMS or Trityl protection | If the chain extension is long (>3 residues), protect the -OH as a TBDMS ether.[2] It is orthogonal to Z/Boc and removed by TBAF or acid (Trt).[1] |
FAQ:
Q: Can I just treat the O-acylated impurity with base to remove it?
A: Sometimes.[1][4] Mild base (0.1 N NaOH or Hydrazine) can hydrolyze the ester (O-acyl) while leaving the amide (N-acyl) intact.[1][2] However, this risks racemization of the D-center or
Issue 2: -Elimination (The "Dehydroalanine" Trap)
Symptom: Appearance of a product with mass M-18 (loss of water) or M-Boc-18 .[1][2] Context: This occurs most frequently if the hydroxyl group is activated (e.g., mesylated for substitution) or during strong base treatments.
Mechanism:
Diaminopropionic acid (Dap) derivatives are structurally similar to Serine/Cysteine.[1][2] The acidity of the
Figure 1: Pathway for base-catalyzed
Prevention:
-
Avoid strong bases (DBU, Piperidine) if the hydroxyl is activated (e.g., as a Mesylate).[2]
-
Maintain temperature < 0°C during activation steps (e.g., Mitsunobu reaction or sulfonation).[1][2]
Issue 3: Racemization During Oxidation
Symptom: The final peptide aldehyde shows a 50:50 split of diastereomers (D/L mix) at the C-terminus. Context: Users often convert Z-D-Dap(boc)-OL to the corresponding aldehyde (Z-D-Dap(boc)-H) for ligation or inhibition studies.[1][2]
Mechanism:
Aldehydes adjacent to a chiral center with a urethane-protected amine are configurationally unstable.[1][2] The
Best Practice Protocol (Swern Oxidation):
-
Temperature is Law: Perform the oxidation strictly at -78°C .
-
Quench Cold: Add the base (DIPEA/TEA) while the reaction is still at -78°C. Do not warm up until the quench is complete.
-
Purification: Avoid silica gel if possible. If necessary, use neutralized silica (treated with 1% Et3N) or proceed immediately to the next step (e.g., reductive amination) without isolation [2].[2]
Part 2: Orthogonality & Deprotection Guide
The Z (Cbz) and Boc groups are theoretically orthogonal, but practical issues arise depending on the reagents used.
| Deprotection Step | Reagent | Compatibility Check | Risk Factor |
| Remove Z (Cbz) | H₂ / Pd-C | Safe for Boc. | High Risk if Sulfur present. Met/Cys residues will poison the catalyst.[1][2] |
| Remove Z (Cbz) | HBr / AcOH | UNSAFE for Boc. | Will remove both Z and Boc. Use only if global deprotection is desired.[1] |
| Remove Boc | 50% TFA / DCM | Safe for Z. | Safe. Z group is stable to TFA. |
| Remove Z (Cbz) | HF (Anhydrous) | UNSAFE for Boc. | Will remove both groups. |
Decision Tree for Z-Removal:
Figure 2: Selection guide for Z-group removal without compromising the Boc side chain.
Part 3: Experimental Protocol (O-Acylation Prevention)
Objective: Couple Fmoc-Phe-OH to H-D-Dap(boc)-OL (obtained after Z-removal) without esterifying the alcohol.
-
Solvent: Use DCM (Dichloromethane) rather than DMF if solubility permits.[1][2] Esterification is slower in non-polar solvents.[1]
-
Activation:
-
Coupling:
-
Monitoring:
-
Monitor by TLC or HPLC.[1]
-
If reaction is slow (>4 hours), add 0.1 eq of DIPEA.
-
-
Workup:
-
If O-acylation is observed (<5%), treat the crude mixture with 0.1M LiOH in THF/Water (4:[2]1) for 15 minutes at 0°C to selectively hydrolyze the ester before purification.
-
References
-
Benoiton, N. L. (2006).[1][2] Chemistry of Peptide Synthesis. CRC Press.[1] (Defines the hierarchy of nucleophiles and the risk of O-acylation with uronium salts).
-
Jurczak, J., & Gołębiowski, A. (1989).[1][2] Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149-164.[1][2]
-
Isidro-Llobet, A., et al. (2009).[1][2] Amino acid-protecting groups.[1][2][4][5][6] Chemical Reviews, 109(6), 2455-2504.[1][2] (Comprehensive guide on Z/Boc orthogonality).
-
Chem-Impex International. (n.d.).[1][2] Product Specification: (R)-Na-Z-Nb-Boc-2,3-diaminopropan-1-ol.[1][2][3]
Sources
Technical Support Center: HPLC Purification of Z-D-Dap(boc)-OL Peptides
Executive Summary
Purifying peptides containing the Z-D-Dap(boc)-OL moiety presents a "double-edge" chemoselective challenge. You are dealing with a molecule that is simultaneously hydrophobic (due to the Z-group/Benzyl carbamate) and acid-labile (due to the Boc side-chain protection).[1]
Standard peptide purification protocols (0.1% TFA/Water/ACN) often lead to the degradation of the Boc group, resulting in split peaks, mass shifts of -100 Da, and low recovery. This guide provides a modified workflow to preserve the orthogonal protection scheme while achieving high purity.
Module 1: Solubility & Sample Preparation
The Issue: "My sample precipitates immediately upon injection or sits as a cloudy suspension."
The Science: The Z (Benzyloxycarbonyl) group is highly lipophilic. Combined with the reduced C-terminus (Alcohol/-OL), this molecule resists solvation in pure aqueous buffers.[1] Injecting a DMSO-dissolved sample into a 95% water stream causes "solvent shock," precipitating the peptide on the column head.
Protocol: The "Sandwich" Injection Method
Do not use 100% Aqueous buffer for your initial mobile phase conditions.
| Parameter | Recommendation | Reason |
| Dissolution Solvent | 50% ACN / 50% Water (or DMF if stubborn) | Matches the mobile phase hydrophobicity.[1] |
| Sample Concentration | < 10 mg/mL | Prevents aggregation on the column head. |
| Filtration | 0.22 µm PTFE (Hydrophobic) | Nylon filters may bind Z-protected peptides.[1] |
| Injection Volume | Low (e.g., 50-100 µL on Semi-Prep) | Minimizes solvent shock.[1] |
Module 2: Mobile Phase Selection (The "Boc" Survival Guide)
The Issue: "I see a 'ghost peak' eluting earlier than my product, and my mass spec shows [M-100]."
The Science: The tert-butyloxycarbonyl (Boc) group is acid-labile.[2] While stable to base, it hydrolyzes in the presence of Trifluoroacetic Acid (TFA), especially during the concentration/evaporation phase or long HPLC runs. The "ghost peak" is your deprotected product (free amine).
Decision Matrix: Buffer Selection
Use the following logic flow to select your mobile phase.
Figure 1: Decision matrix for buffer selection balancing resolution vs. Boc stability.
Recommended Protocol: The Neutral pH Strategy
To guarantee Boc stability, switch to a volatile neutral buffer.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~7.5, unadjusted).
-
Mobile Phase B: 100% Acetonitrile.
-
Detection: UV 254 nm (The Z-group absorbs strongly here; Acetate absorbs at 210-220 nm, so 254 nm reduces noise).[1]
Module 3: Troubleshooting Retention & Resolution
The Issue: "My peaks are broad or eluting too late."
The Science:
-
Broad Peaks: Often caused by the slow mass transfer of hydrophobic Z-groups in C18 pores or racemization (D-Dap vs. L-Dap).[1]
-
Late Elution: The Z-group + Boc group makes the peptide very "sticky" on standard C18 columns.
Optimization Table
| Variable | Adjustment | Why it works |
| Stationary Phase | Switch to C8 or Phenyl-Hexyl | C18 is often too retentive for Z-protected peptides.[1] Phenyl-Hexyl interacts favorably with the Z-group aromatic ring via |
| Gradient Slope | Start higher (e.g., 40% B) | Don't waste time at 5% B. The Z-group won't elute until >40% organic. |
| Temperature | 40°C - 50°C (Only if using Neutral Buffer) | Improves mass transfer and sharpens peaks.[1] WARNING: Do not heat if using TFA; this accelerates Boc removal. |
Module 4: Post-Run Handling (The Danger Zone)
The Issue: "The HPLC looked clean, but the lyophilized powder is impure."
The Science: Boc deprotection often happens after the run. If you use TFA and concentrate the sample in a Rotavap or SpeedVac, the concentration of TFA increases as the acetonitrile evaporates, creating a highly acidic "soup" that strips the Boc group.
The "Ammonia Quench" Protocol
If you must use TFA for separation, you must neutralize it immediately after collection.
-
Collection: Collect fractions into tubes containing a small amount of 1M NH₄HCO₃ (Ammonium Bicarbonate).
-
Verification: Check pH of the fraction; ensure it is > 6.0.
-
Lyophilization: Freeze immediately. Do not leave in liquid state at room temperature.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Formic Acid instead of TFA? A: Yes. 0.1% Formic acid is weaker (pKa ~3.[1]75) than TFA (pKa ~0.23).[1] It reduces the risk of Boc deprotection but provides poorer peak shape/resolution than TFA.[3] It is a good "middle ground."
Q: My mass spec shows a peak at [M+18]. What is this?
A: This is likely an Ammonium adduct (
Q: How do I separate the D-Dap from the L-Dap diastereomer? A: If racemization occurred during synthesis, these diastereomers will be difficult to separate on C18. Use a Chiral Column (e.g., immobilized polysaccharide type) or a Phenyl-Hexyl column, which is sensitive to the spatial arrangement of the Z-group.
References
-
Bachem. (n.d.).[1] Peptide Purification Process & Methods: An Overview. Retrieved from [1]
-
ResearchGate. (2012).[1] Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [1]
-
Common Organic Chemistry. (n.d.).[1] Boc Deprotection Mechanism - TFA.[1][3][4] Retrieved from [1]
-
Waters Corporation. (n.d.).[1] Peptide Isolation – Method Development Considerations. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] Z-Dap(Boc)-OH Product Properties.[1][5] Retrieved from [1]
Sources
- 1. Boc-Dap-OH | 73259-81-1 [chemicalbook.com]
- 2. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. chemimpex.com [chemimpex.com]
minimizing diketopiperazine formation with Z-D-Dap(boc)-OL
Technical Support Center: Advanced Peptide Synthesis Subject: Minimizing Diketopiperazine (DKP) & Cyclic Side-Reactions with Z-D-Dap(boc)-OL Classification: Synthesis Optimization / Impurity Profiling Audience: Senior Chemists & Process Development Scientists[1]
Executive Summary
Working with Z-D-Dap(boc)-OL (Benzyl (R)-(2-(tert-butoxycarbonylamino)-3-hydroxypropyl)carbamate) presents a unique "perfect storm" for cyclization impurities.[1] While the alcohol moiety (-OL) itself is not an electrophile for Diketopiperazine (DKP) formation, the downstream intermediates—specifically after oxidation to aldehydes or coupling via ester linkers—are highly susceptible.[1] Furthermore, the D-configuration of the Dap residue, when coupled with standard L-amino acids, induces a heterochiral "turn" conformation that kinetically accelerates intramolecular cyclization by orders of magnitude compared to homochiral sequences.[1]
This guide addresses the suppression of DKP and the often-misidentified
Module 1: The Mechanistic Landscape
To solve the impurity profile, you must first distinguish between the two primary cyclization pathways associated with Diaminopropionic acid (Dap) derivatives.
The Heterochiral DKP Trap (The "Turn" Effect)
DKP formation is not random; it is conformationally driven. When a D-amino acid (like D-Dap) is coupled to an L-amino acid (the preceding residue), the peptide backbone naturally adopts a cis-amide-like turn.[1]
-
Trigger: Removal of the N-terminal protecting group (Fmoc/Z) from the L-residue.
-
Mechanism: The liberated amine attacks the C-terminal carbonyl (ester linkage to resin or activated carboxylate).
-
Result: Release of the cyclic dipeptide (DKP) and termination of the chain (deletion sequence).
The -Lactam Mimic
Users often confuse DKP with
-
Trigger: Loss of the side-chain Boc group (e.g., prolonged TFA exposure or harsh Lewis acids).[1]
-
Mechanism: The side-chain
-amine attacks the backbone carbonyl. -
Result: Formation of a 4-membered lactam ring within the peptide.
Figure 1: Decision tree distinguishing DKP (chain loss) from
Module 2: Troubleshooting & Optimization (FAQs)
Q1: I am loading Z-D-Dap(boc)-OL onto a resin, but my yield is low. Is DKP forming during loading?
Diagnosis: Unlikely to be DKP during loading if you are loading the alcohol. Root Cause: Z-D-Dap(boc)-OL is an amino alcohol .[1] If you are trying to load it onto standard Wang or Rink Amide resin, it will not couple efficiently without a linker (like succinate or carbonate).[1] The Fix:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: The alcohol reacts with 2-CTC to form a Trityl Ether .[1] This bond is non-carbonyl, meaning DKP formation involving the resin linkage is chemically impossible at this stage.
-
Protocol: Dissolve 1.2 eq Z-D-Dap(boc)-OL in DCM with 2.5 eq Pyridine. Add to 2-CTC resin.[1][2] React 2h. Quench with MeOH.
Q2: I see a mass shift of M-18 or M-56. Which is which?
Use this diagnostic table to identify the impurity:
| Observed Mass Shift | Likely Impurity | Mechanism | Prevention Strategy |
| M - 18 Da | DKP (Cyclo-dipeptide) | N-term amine attacks C-term ester (after Z removal).[1] | Use sterically hindered resin (2-CTC) or "Active Ester" coupling (see Module 3).[1] |
| M - 56 Da | Loss of tert-butyl group followed by cyclization.[1] | Avoid strong acids (TFA) until final cleavage.[1] Ensure Boc quality. | |
| M - 74 Da | Loss of Boc (-100) + adduct? (Complex).[1][3][4][5] Usually M-56 is the marker. | Strict temperature control (<25°C) during acid steps.[1] |
Q3: Why does the D-isomer (D-Dap) make DKP worse?
The Heterochiral Effect . In an L-AA / D-AA sequence, the side chains orient on the same face of the peptide plane (pseudo-cis), forcing the backbone into a turn. This brings the N-terminal amine of the L-AA within 3 Å of the C-terminal carbonyl.
-
Impact: DKP formation rates can be 100x faster than in L-L sequences.
-
Solution: You must couple the subsequent amino acid (the one attached to Dap) using highly activated, rapid protocols (e.g., HATU/HOAt) to outcompete the cyclization rate.
Module 3: Experimental Protocols
Protocol A: The "Safe-Loading" Strategy (2-CTC Resin)
Objective: Immobilize Z-D-Dap(boc)-OL without creating an ester linkage prone to DKP.[1]
-
Resin Preparation: Swell 1.0 g of 2-Chlorotrityl Chloride (2-CTC) resin (1.0–1.6 mmol/g) in dry DCM for 20 mins.
-
Loading Solution: Dissolve Z-D-Dap(boc)-OL (1.2 equiv relative to resin loading) in dry DCM (10 mL). Add Pyridine (2.5 equiv).[1]
-
Note: Do not use DIPEA here; Pyridine is milder and sufficient for ether formation.
-
-
Reaction: Add solution to resin. Shake gently for 4 hours at room temperature.
-
Why? This forms a Trityl Ether (Resin-C-O-CH2-Dap).[1] Ethers are stable to base and nucleophiles, completely eliminating DKP risk at the anchoring point [1].
-
-
Capping: Add MeOH (2 mL) and DIPEA (1 mL) to quench unreacted chlorides. Shake 30 mins.
-
Wash: DCM (3x), DMF (3x), DCM (3x).
Protocol B: Minimizing DKP During Chain Elongation
Objective: Prevent DKP when the N-terminus of the adjacent amino acid is deprotected.
Scenario: You have built H2N-(L-AA)-[D-Dap(Boc)]-Linker-Resin.[1] The Danger Zone: The moment H2N is free, it will attack the Linker-Resin ester.
Step-by-Step Defense:
-
Solvent Choice: Use DCM or THF instead of DMF for the deprotection step if possible. DKP formation is slower in non-polar solvents.
-
Base Management: If removing Fmoc (assuming you converted Z to Fmoc or are using a hybrid strategy), use Piperidine/DBU (2%) rather than high concentrations of Piperidine.[1] DBU promotes rapid deprotection but the lower concentration reduces the basicity of the overall medium, slowing cyclization [2].
-
The "Fragment Condensation" Shortcut:
-
Instead of building stepwise, synthesize the dipeptide Fmoc-(L-AA)-D-Dap(boc)-OH in solution first.[1]
-
Purify the dipeptide.
-
Couple the entire dipeptide to the resin/linker.
-
Reasoning: DKP cannot form if the critical bond is already formed and stable in the middle of the block [3].
-
Module 4: Critical Reagents & Compatibility
| Reagent | Compatibility with Z-D-Dap(boc)-OL | Risk Note |
| TFA (Trifluoroacetic Acid) | LOW | Removes Boc.[1] If Z is present, this exposes the side chain beta-amine, leading to immediate lactamization or branching.[1] Avoid until final global deprotection. |
| H2 / Pd-C | HIGH | Removes Z group.[1] Safe for Boc. Ideal for exposing the alpha-amine for coupling. |
| Piperidine | MEDIUM | Safe for Z and Boc.[1][6] However, if Fmoc is used on the next residue, prolonged exposure promotes DKP.[1] |
| HATU / DIPEA | HIGH | Recommended for coupling to the Dap amine. Fast kinetics outrun side reactions. |
References
-
Barlos, K., et al. (1989).[1] "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid-Harz."[1] Tetrahedron Letters, 30(30), 3943-3946.[1]
-
Goolcharran, C., & Borchardt, R. T. (1998).[1][7] "Kinetics of diketopiperazine formation using model peptides." Journal of Pharmaceutical Sciences, 87(3), 283-288.[1][7]
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][4][8][9][10] Chemical Reviews, 109(6), 2455-2504.[1] [1]
-
Palasek, S. A., et al. (2007).[1] "Limiting racemization and aspartimide formation in microwave-enhanced SPPS." Journal of Peptide Science, 13(3), 143-148.[1] [1]
Sources
- 1. Boc-Dap-OH | 73259-81-1 [chemicalbook.com]
- 2. peptide.com [peptide.com]
- 3. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support: Optimization of Coupling Strategies for Z-D-Dap(boc)-OL
Executive Summary & Substrate Analysis
Subject: Z-D-Dap(boc)-OL (CAS: 412015-69-1 / Generic) Chemical Identity: (R)-2-(Benzyloxycarbonylamino)-3-(tert-butoxycarbonylamino)-1-propanol.
The Core Challenge:
You are working with an amino alcohol , not an amino acid. Unlike standard peptide coupling (Amine + Acid
The hydroxyl group (-OH) on Z-D-Dap(boc)-OL is significantly less nucleophilic than an amine. Standard amide coupling protocols (e.g., HBTU/DIPEA) often fail or result in low yields. Furthermore, the Diaminopropionic acid (Dap) backbone is prone to specific side reactions, including
Critical Decision Matrix:
-
Goal A: Attach Z-D-Dap(boc)-OL to a Carboxylic Acid (Peptide/Amino Acid).
See Section 2 (Steglich/Yamaguchi). -
Goal B: Load Z-D-Dap(boc)-OL onto a Resin (e.g., 2-Cl-Trt).
See Section 3. -
Goal C: You meant Z-D-Dap(boc)-OH (Carboxylic Acid).
Stop. Use standard HATU/HOAt or DIC/Oxyma protocols.
Recommended Coupling Protocols (Esterification)
Method A: Steglich Esterification (The Standard)
Best for: Coupling to simple, unhindered amino acids or fragments.
This method uses a Carbodiimide (DIC) to activate the acid, and DMAP to catalyze the attack of the alcohol.[1][2]
-
Reagents:
Protocol:
-
Dissolve the Carboxylic Acid (1.2 equiv) and Z-D-Dap(boc)-OL (1.0 equiv) in dry DCM.
-
Add DMAP (0.1 equiv / 10 mol%). Do not exceed this unless reactivity is zero.
-
Cool the mixture to 0°C.
-
Add DIC (1.2 equiv) dropwise.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4–12 hours.
-
Workup: Wash with 0.1M HCl (to remove DMAP/DIC), saturated NaHCO₃, and Brine.
Technical Insight: The mechanism involves the formation of an O-acylisourea.[1][2] Without DMAP, the alcohol reacts too slowly, leading to N-acylurea rearrangement (dead end). DMAP acts as an acyl-transfer agent.
Method B: Yamaguchi Esterification (The Powerhouse)
Best for: Sterically hindered acids or when Steglich fails.
Uses 2,4,6-Trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, which is highly reactive toward alcohols.[6]
-
Reagents: TCBC (Yamaguchi Reagent), TEA (Triethylamine), DMAP.[5][7]
-
Solvent: Toluene or THF (preferred for this reaction).[5]
Protocol:
-
Dissolve Carboxylic Acid (1.2 equiv) and TEA (1.5 equiv) in THF.
-
Add TCBC (1.2 equiv) and stir for 1 hour at RT (Formation of Mixed Anhydride).
-
Add a solution of Z-D-Dap(boc)-OL (1.0 equiv) and DMAP (1.5 - 2.0 equiv) in THF slowly.
-
Stir at RT (or reflux for very hindered substrates) for 12 hours.
Warning: This method requires stoichiometric DMAP, which increases the risk of racemization for the carboxylic acid component. Use only if Steglich fails.
Troubleshooting Guide & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Ester) | Hydroxyl group is poor nucleophile. | Switch from HBTU/HATU to DIC/DMAP (Steglich). Amide coupling reagents are often insufficient for alcohols. |
| Racemization | High base concentration or excess DMAP. | Reduce DMAP to 0.1 equiv. Perform coupling at 0°C. If using Yamaguchi, minimize heat. |
| Base-catalyzed abstraction of | The Dap backbone is sensitive. Avoid strong bases (DBU, Piperidine) during the coupling step. Stick to mild bases like NMM or Collidine if possible. | |
| O-to-N Shift | Boc group removed near ester bond. | If you deprotect the Boc group after esterification, the free amine will attack the ester bond (forming a lactam or amide). Keep Boc on until the final cleavage. |
| Precipitate | Urea formation (if using DCC). | Switch to DIC (urea is soluble in DCM) or EDC (urea is water-soluble). |
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct reagent system for Z-D-Dap(boc)-OL.
Caption: Decision tree for selecting coupling conditions based on substrate hindrance and application.
Critical Mechanistic Insight: The Dap Sensitivity
Researchers often underestimate the Diaminopropionic acid (Dap) backbone. Unlike Lysine or Ornithine, the Dap side chain is short (
-
Acidity: The proximity of the electron-withdrawing urethane groups (Z and Boc) makes the
-proton more acidic than in standard amino acids. -
Elimination Risk: Under strong basic conditions, Z-D-Dap(boc)-OL can undergo
-elimination to form a dehydro-alanine derivative.-
Prevention: Avoid DBU or high temperatures.
-
-
Lactamization: If the ester bond is formed and the Boc group is subsequently removed, the resulting free amine (
-amine) will rapidly attack the ester carbonyl to form a 4-membered lactam (unstable) or, more likely, undergo an O N acyl shift to form the more stable amide bond, cleaving your peptide chain.
Self-Validating Check:
-
Before scaling up, perform a test reaction on 10mg scale.
-
Check HPLC for a peak shift corresponding to the ester (higher hydrophobicity).
-
Check MS: The mass should be Mass(Acid) + Mass(Alcohol) - 18 (H₂O).
References
-
Steglich Esterification Protocol: Neises, B., & Steglich, W. (1978).[9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.
-
Yamaguchi Macrolactonization/Esterification: Inanaga, J., et al. (1979).[6] A Rapid Esterification by Means of Mixed Anhydride.[6] Bulletin of the Chemical Society of Japan.
-
Racemization of Dap Derivatives: Anteunis, M. J. O., & Van der Auwera, C. (1982). Racemization during the synthesis of peptides containing 2,3-diaminopropionic acid.[10][11] International Journal of Peptide and Protein Research.
-
Coupling Reagents Guide: Sigma-Aldrich (Merck). Peptide Coupling Reagents: Esters and Amides.[3]
Sources
- 1. scribd.com [scribd.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. peptide.com [peptide.com]
- 4. Sciencemadness Discussion Board - Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 8. bachem.com [bachem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison: Strategies for Mitigating Side Reactions in D-Amino Acid Motifs
This guide provides a technical comparison between Z-D-Dap(boc)-OL and Boc-D-Asn(Xan)-OH , focusing on their mechanistic roles in preventing side reactions during the synthesis of complex peptide therapeutics.
Executive Summary
In the development of peptide therapeutics—particularly protease inhibitors and peptidomimetics—the incorporation of D-amino acid motifs often introduces synthetic bottlenecks.[1]
-
Boc-D-Asn(Xan)-OH is the standard solution for peptide chain elongation in Boc chemistry. Its primary function is to mask the amide side chain of D-Asparagine to prevent dehydration (nitrile formation) during activation.
-
Z-D-Dap(boc)-OL is a specialized scaffold used primarily for synthesizing C-terminal peptide alcohols and aldehydes. It serves as a stable precursor that circumvents the racemization and side-chain instability associated with reducing Asparagine derivatives.
Boc-D-Asn(Xan)-OH: The "Direct Incorporation" Strategy
Chemical Profile
-
Core Structure: D-Asparagine (D-Asn).
-
Protection:
-Boc (Acid labile, TFA); Side-chain Xanthyl (Xan). -
Primary Application: Solid-Phase Peptide Synthesis (SPPS) of sequences containing D-Asn.
Mechanism of Side Reaction Prevention
The primary challenge with Asparagine (Asn) in peptide synthesis is the dehydration of the side-chain amide (
The Xanthyl Advantage: The bulky 9-xanthyl (Xan) group protects the amide nitrogen. By sterically hindering the amide and reducing the nucleophilicity of the oxygen, it effectively blocks the dehydration pathway.
-
Stability: The Xan group is stable to base (neutralization steps) but is removed by strong acid (TFA/HF), making it compatible with Boc chemistry protocols where final cleavage removes both Boc and Xan.
-
Solubility: Unprotected D-Asn is poorly soluble in organic solvents. The lipophilic Xan group significantly enhances solubility in DMF/DCM, improving coupling kinetics.
Critical Limitations
Despite its utility, Boc-D-Asn(Xan)-OH has vulnerabilities:
-
Aspartimide Formation: While Xan reduces dehydration, it does not fully eliminate the risk of aspartimide formation (cyclization of the nitrogen onto the
-carbonyl) in specific "difficult" sequences (e.g., Asn-Gly). -
Steric Hindrance: The bulk of the Xan group can retard coupling rates, requiring extended reaction times or more potent coupling reagents (e.g., HBTU/HATU), which ironically increases the risk of racemization.
Z-D-Dap(boc)-OL: The "Stable Precursor" Strategy
Chemical Profile
-
Core Structure: D-2,3-Diaminopropionic acid (D-Dap), reduced to an amino alcohol.
-
Protection:
-Z (Cbz, stable to TFA); Side-chain Boc (removed by TFA); C-terminus Alcohol. -
Primary Application: Synthesis of Peptide Aldehydes (e.g., leupeptin analogs, viral protease inhibitors) and C-terminal modified pharmacophores.
Mechanism of Side Reaction Prevention
This reagent is chosen when the target molecule requires a C-terminal functional group (aldehyde/alcohol) that mimics Asn but cannot be synthesized directly from Asn due to instability.
The "Bypass" Mechanism: Synthesizing a peptide aldehyde ending in D-Asn typically involves reducing a protected Asn-ester. This reduction is fraught with side reactions:
-
Racemization: Hydride reduction of amino esters often racemizes the
-carbon. -
Side Chain Interference: The Asn amide can interfere with reducing agents.
Z-D-Dap(boc)-OL avoids these issues entirely:
-
Pre-Reduced Scaffold: It is already an alcohol. No harsh reduction step is needed on the peptide.
-
Chemically Inert Side Chain: The side chain is a carbamate-protected amine (
), not an amide. It is immune to dehydration. -
Orthogonal Manipulation: The Z group allows for solution-phase coupling to the peptide fragment. Once assembled, the alcohol can be gently oxidized to an aldehyde (using IBX or Dess-Martin periodinane) without touching the side chain.
Comparative Analysis & Decision Matrix
| Feature | Boc-D-Asn(Xan)-OH | Z-D-Dap(boc)-OL |
| Primary Role | Elongating peptide chains with D-Asn. | Starting material for C-terminal alcohols/aldehydes. |
| Prevents Dehydration? | Yes (via Xan protection of amide).[2] | Yes (Side chain is amine, not amide). |
| Prevents Racemization? | Moderate (Risk during activation). | High (Avoids reduction step entirely). |
| Solubility in DMF | High (due to Xan). | High (due to Z/Boc). |
| Key Side Reaction | Aspartimide formation (sequence dependent). | Over-oxidation (if oxidation conditions uncontrolled). |
| Deprotection | TFA removes Boc and Xan simultaneously. | Hydrogenolysis (Z) or TFA (Boc). |
Visualizing the Side Reaction Pathways
The following diagram illustrates the divergent pathways. Pathway A shows the risk of dehydration with standard Asn. Pathway B demonstrates the stability of the Dap-OL route.
Caption: Comparison of side reaction risks. Pathway A (top) highlights the dehydration risk masked by Xan. Pathway B (bottom) shows the chemically inert Dap route for aldehyde synthesis.
Experimental Protocol: Synthesis of C-Terminal Peptide Aldehyde
Objective: Synthesize a peptide aldehyde inhibitor using Z-D-Dap(boc)-OL to avoid Asn side reactions.
Step 1: Coupling of Z-D-Dap(boc)-OL
-
Dissolve the N-terminal protected peptide fragment (1.0 eq) in dry DMF.
-
Add Z-D-Dap(boc)-OL (1.2 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).
-
Stir at 0°C for 1 hour, then room temperature overnight.
-
Note: The hydroxyl group of Dap-OL is not nucleophilic enough to interfere with the amide coupling of the Z-protected amine under these conditions, but protection of the alcohol (e.g., as TBDMS) may be used for high-precision synthesis.
Step 2: Oxidation to Aldehyde
-
Dissolve the purified Peptide-D-Dap(boc)-OL in DMSO/DCM.
-
Add IBX (2-Iodoxybenzoic acid) (1.5 eq).
-
Stir at room temperature for 3 hours. Monitor by TLC/HPLC.
-
Quench with water/sodium thiosulfate.
-
Result: The alcohol oxidizes to the aldehyde. The Boc-protected side chain remains intact, avoiding the dehydration issues seen when trying to synthesize Asn-aldehydes from Asn-esters.
References
-
BenchChem . A Comparative Guide to Boc-Asn(Xan)-OH and Boc-Asn(Trt)-OH in Peptide Synthesis. Retrieved from
-
Sigma-Aldrich . Z-Dap(Boc)-OH Product Specification and Applications. Retrieved from
-
National Institutes of Health (NIH) . Synthesis of peptide aldehydes and their application as protease inhibitors. J Pept Sci. 2007.[3] Retrieved from
-
Chem-Impex . (R)-N-alpha-Z-N-beta-Boc-2,3-diaminopropan-1-ol Technical Data. Retrieved from
Sources
Strategic Sourcing vs. In-House Synthesis: A Cost-Benefit Analysis of Z-D-Dap(boc)-OL
Topic: Strategic Cost-Benefit Analysis of Z-D-Dap(boc)-OL in Large-Scale Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
In the landscape of peptide and peptidomimetic drug development, the choice between purchasing high-value intermediates and synthesizing them in-house is a critical "Make vs. Buy" decision. This guide analyzes Z-D-Dap(boc)-OL (Nα-Benzyloxycarbonyl-Nβ-(tert-butoxycarbonyl)-D-2,3-diaminopropanol), a pivotal chiral building block.
Technical Profile & Applications
Z-D-Dap(boc)-OL is a protected amino alcohol derived from D-2,3-diaminopropionic acid. Its orthogonal protecting group strategy (Z/Cbz and Boc) allows for selective deprotection, making it indispensable in:
-
Peptidomimetics: Acting as a transition-state isostere in protease inhibitors.
-
Antibody-Drug Conjugates (ADCs): Serving as a cleavable linker scaffold.
-
Aldehyde Precursors: It is frequently oxidized (e.g., Swern oxidation) to the aldehyde for reductive amination reactions, introducing chirality into non-peptidic backbones.
Chemical Identity:
-
CAS: 412015-69-1
-
Formula: C₁₆H₂₄N₂O₅
-
MW: 324.37 g/mol
-
Key Feature: Orthogonal protection (Z removed by H₂/Pd; Boc removed by TFA).
Comparative Analysis: Make vs. Buy
The industry standard comparison lies between Route A (Direct Purchase) and Route B (Reduction of Z-D-Dap(boc)-OH) .
Route A: Direct Acquisition
-
Process: Purchase of lyophilized solid, typically >98% purity and >99% ee (enantiomeric excess).
-
Advantages: Immediate utility; Certificate of Analysis (CoA) guarantees stereochemistry; zero hazardous waste generation.
-
Disadvantages: Higher per-gram material cost.
Route B: In-House Synthesis (Reduction)
-
Process: Activation of Z-D-Dap(boc)-OH (Acid) to a mixed anhydride, followed by reduction with Sodium Borohydride (NaBH₄).
-
Advantages: Lower raw material cost (the acid precursor is a commodity chemical).
-
Disadvantages:
-
Safety: Large-scale generation of Hydrogen gas (
). -
Quality: Risk of racemization during the activation step.
-
Throughput: Requires cryogenic cooling (-15°C) and careful quenching.
-
Data Visualization: Synthesis Workflow
The following diagram illustrates the chemical pathway and the critical decision points.
Figure 1: Synthetic pathway from Acid to Alcohol, highlighting the high-risk unit operations involved in in-house production.
Critical Evaluation & Cost-Benefit Data
The following table breaks down the "Total Cost of Ownership" (TCO) for 1 kg of material.
| Metric | Route A: Direct Purchase | Route B: In-House Reduction |
| Raw Material Cost | High ( | Low ($) |
| Labor & Overhead | Negligible | High (3-day process: reaction, quench, workup) |
| Equipment Requirement | Standard Storage | Cryogenic Reactor (-15°C), H₂ Venting System |
| Safety Risk | None | High: Pyrophoric reagents (NaBH₄), H₂ gas |
| Yield | 100% (Usable) | 75-85% (Typical isolated yield) |
| Purity Risk | Guaranteed (>99% ee) | Variable (Racemization possible during activation) |
| Waste Disposal | Packaging only | High (Borate salts, aqueous waste, solvents) |
The Verdict: For research and early-phase development (<5 kg), Route A is superior . The cost savings of Route B are illusory once labor, waste disposal, and safety engineering controls are factored in. Route B is only viable if the facility already possesses dedicated hydrogenation infrastructure.
Experimental Protocols
For facilities that choose Route B (In-House Synthesis) or need to process the purchased alcohol, we provide the following self-validating protocols.
Protocol 1: Mixed Anhydride Reduction (Acid
Alcohol)
This method avoids the extreme hazards of Lithium Aluminum Hydride (LiAlH₄) but still requires strict safety adherence.
Reagents:
-
Z-D-Dap(boc)-OH (1.0 equiv)[1]
-
Isobutyl chloroformate (1.1 equiv)
-
N-Methylmorpholine (NMM) (1.1 equiv)[2]
-
Sodium Borohydride (NaBH₄) (2.5 equiv)
-
Solvents: THF (anhydrous), Methanol.
Step-by-Step:
-
Activation: Dissolve Z-D-Dap(boc)-OH in anhydrous THF under Nitrogen. Cool to -15°C (Salt/Ice bath).
-
Add NMM followed by dropwise addition of Isobutyl chloroformate. Critical: Maintain temp < -10°C to prevent mixed anhydride decomposition. Stir for 15 min.
-
Reduction: Remove the precipitated amine salts via rapid filtration (optional, but improves purity) or proceed directly.
-
Add NaBH₄ (dissolved in minimal water) dropwise to the filtrate. Caution: Vigorous gas evolution (
). -
Quench: Stir for 1 hour, then carefully quench with saturated
solution. -
Workup: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Protocol 2: Swern Oxidation (Alcohol
Aldehyde)
The most common downstream application for Z-D-Dap(boc)-OL.
Reagents:
-
Oxalyl Chloride (1.5 equiv)
-
DMSO (2.0 equiv)
-
Triethylamine (TEA) (5.0 equiv)
-
Solvent: Dichloromethane (DCM).[3]
Step-by-Step:
-
Cool DCM solution of Oxalyl Chloride to -78°C .
-
Add DMSO dropwise.[1] Stir for 15 min.
-
Add Z-D-Dap(boc)-OL (dissolved in DCM) dropwise. Stir for 30 min at -78°C.
-
Add TEA dropwise. Allow the mixture to warm to 0°C.
-
Validation: Monitor by TLC (Alcohol
~0.3 vs Aldehyde ~0.6 in 1:1 Hex/EtOAc).
Decision Logic Visualization
Use this decision tree to determine the optimal sourcing strategy for your specific project scale.
Figure 2: Decision matrix for sourcing Z-D-Dap(boc)-OL based on scale and facility capabilities.
References
-
Chemical Identity & Properties
-
Synthesis Protocol (Mixed Anhydride Reduction)
-
Swern Oxidation Methodology
-
Safety in Hydride Reductions
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Dap-OH = 98.0 TLC 73259-81-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jocpr.com [jocpr.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
evaluation of different protecting groups for diaminopropionic acid in SPPS
An Application Scientist's Guide to Protecting Groups for Diaminopropionic Acid in Solid-Phase Peptide Synthesis
The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, probes, and biomaterials. L-α,β-diaminopropionic acid (Dap) and its derivatives are particularly valuable building blocks, offering a site for introducing branching, labels, or other modifications. However, the presence of a second primary amine on the side chain necessitates a robust protection strategy to ensure the desired peptide sequence is synthesized with high fidelity.
This guide provides a comprehensive evaluation of commonly used protecting groups for the β-amino group of Dap in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the practical considerations, experimental data, and underlying chemical principles to help you select the optimal protecting group for your specific application.
The Principle of Orthogonal Protection in SPPS
Successful SPPS hinges on the concept of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others.[1][2][3][4][5] In the context of Fmoc-SPPS, the α-amino group is temporarily protected with the base-labile Fmoc group, which is removed at each cycle with a mild base like piperidine.[6] The side chains of most amino acids are protected with acid-labile groups (e.g., tBu, Trt) that are stable to piperidine but are cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1][7]
For Dap, an additional layer of orthogonality is often required, especially when the side-chain amine is to be modified while the peptide is still on the solid support. This demands a protecting group that is stable to both piperidine and TFA but can be removed by a third, specific chemical treatment.
Caption: General workflow of Fmoc-SPPS highlighting the orthogonal deprotection window for side-chain modification of a Dap residue.
A Comparative Analysis of Protecting Groups for the Dap Side Chain
The choice of a side-chain protecting group for Dap is dictated by the overall synthetic strategy. Below, we compare the most common options, focusing on their cleavage conditions, stability, and potential pitfalls.
| Protecting Group | Structure | Cleavage Conditions | Stability | Key Advantages | Potential Issues |
| Boc (tert-Butoxycarbonyl) | Boc-NH- | Strong Acid (e.g., TFA) | Stable to weak base (piperidine) | Standard for Fmoc/tBu strategy; cost-effective. | Not orthogonal to standard resin cleavage. |
| Mtt (4-Methyltrityl) | Mtt-NH- | Dilute TFA (e.g., 1-5% in DCM)[8][9][10] | Stable to piperidine; labile to mild acid. | Allows for on-resin side-chain modification. | Potential for lactamization; premature cleavage on sensitive resins.[9][11] |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Dde-NH- | 2-5% Hydrazine in DMF[10] | Stable to acid and base. | Highly orthogonal to Fmoc/tBu strategy. | Hydrazine can also remove Fmoc groups if the N-terminus is not protected.[12] |
| Alloc (Allyloxycarbonyl) | Alloc-NH- | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[5][13] | Stable to acid and base. | Highly orthogonal; mild cleavage conditions. | Requires metal catalyst which can be difficult to remove completely. |
tert-Butoxycarbonyl (Boc)
The Boc group is a workhorse in peptide chemistry, commonly used for side-chain protection in the Fmoc/tBu strategy.[7][14] It is stable to the piperidine used for Fmoc removal but is cleaved by the final TFA cocktail.
-
When to use it: Boc is the default choice when no on-resin modification of the Dap side chain is required. The Fmoc-Dap(Boc)-OH derivative is incorporated like any other standard amino acid.
-
Causality behind its use: Its stability and cleavage profile are perfectly compatible with the most common Fmoc-SPPS workflow, making it a reliable and cost-effective option.
4-Methyltrityl (Mtt)
The Mtt group is an acid-labile protecting group, but significantly more so than Boc or Trt.[9] This lability allows for its selective removal using very dilute TFA solutions (e.g., 1% TFA in DCM) while the peptide remains attached to the resin and other acid-labile protecting groups (like Boc) remain intact.[8][10]
-
When to use it: Mtt is ideal for on-resin side-chain modifications like cyclization, branching, or labeling.
-
Expert Insight & Potential Pitfalls: While widely used, the Mtt group on α,β-diamino acids like Dap (and its homolog, Dab) presents a significant risk of side reactions. The unprotected β-amino group, once deprotected on-resin, can readily attack the adjacent carbonyl group of the peptide backbone, leading to the formation of a stable six-membered lactam. This side reaction terminates the peptide chain and is a major cause of poor coupling efficiency and low yields.[11] Studies on the closely related Fmoc-Dab(Mtt)-OH have shown that it undergoes rapid lactamization with various coupling reagents.[11] Researchers should exercise caution and consider alternative protecting groups or specialized coupling protocols (e.g., using DEPBT without pre-activation) to mitigate this issue.[11]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)
The Dde group offers true orthogonality as it is cleaved by a completely different mechanism: treatment with dilute hydrazine.[10][] It is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage.
-
When to use it: Dde is an excellent choice for complex synthetic strategies requiring on-resin side-chain modification, especially when the high acid lability of Mtt is a concern.
-
Trustworthiness of the Protocol: The Dde group's removal is clean and efficient. However, it is crucial to remember that hydrazine will also cleave the N-terminal Fmoc group.[12] Therefore, before Dde removal, the N-terminal α-amino group must be protected with a group stable to hydrazine, such as Boc.[10]
Allyloxycarbonyl (Alloc)
The Alloc group is another truly orthogonal protecting group, stable to both acids and bases.[5] It is selectively removed using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane.[13]
-
When to use it: Alloc is used for similar applications as Dde, providing a highly specific deprotection method for on-resin modifications.
-
Causality and Considerations: The choice between Dde and Alloc often comes down to the other functionalities present in the peptide and the desired reaction conditions. The use of a palladium catalyst for Alloc removal can sometimes lead to contamination of the final peptide with trace metals, which may be a concern for certain biological applications. Thorough washing is essential to minimize this.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single coupling cycle in a manual Fmoc-SPPS workflow.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin extensively with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove piperidine and the fulvene adduct.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-Dap(PG)-OH amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 eq.) in DMF.
-
Add a base, such as diisopropylethylamine (DIPEA) (6-10 eq.), to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin as described in step 3.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Proceed to the next deprotection and coupling cycle.
Protocol 2: On-Resin Side-Chain Deprotection
Sources
- 1. peptide.com [peptide.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
